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  • Product: 3-Formylfuran-2-carboxylic acid
  • CAS: 29182-07-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Formylfuran-2-carboxylic Acid

The following technical guide details the chemical profile, synthesis, and applications of 3-Formylfuran-2-carboxylic acid, distinct from its common biomass-derived isomer (5-formylfuran-2-carboxylic acid). Core Architec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 3-Formylfuran-2-carboxylic acid, distinct from its common biomass-derived isomer (5-formylfuran-2-carboxylic acid).

Core Architecture of a High-Value Furan Scaffold

Executive Summary

3-Formylfuran-2-carboxylic acid (CAS 29182-07-8 ) is a specialized heteroaromatic building block used primarily in the synthesis of fused heterocyclic drugs.[1] Unlike its ubiquitous isomer, 5-formylfuran-2-carboxylic acid (FFCA)—which is derived directly from biomass (HMF) oxidation—the 3-formyl isomer represents a "privileged scaffold" in medicinal chemistry. Its ortho-arrangement of reactive functional groups (aldehyde at C3, carboxylic acid at C2) enables the rapid construction of bicyclic systems such as furo[2,3-d]pyridazines and furo[2,3-c]pyridines, moieties often found in bioactive quinazolinones and antimicrobial agents.

Chemical Identity & Physical Profile

The compound is defined by a furan ring substituted with a carboxylic acid at the


-position (C2) and a formyl group at the 

-position (C3).
PropertyData
Systematic Name 3-Formylfuran-2-carboxylic acid
Synonyms 3-Formyl-2-furoic acid; 2-Carboxy-3-furaldehyde
CAS Registry Number 29182-07-8
Molecular Formula C₆H₄O₄
Molecular Weight 140.09 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 154–158 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water
Acidity (pKa) ~3.0 (Carboxylic acid), modulated by the electron-withdrawing formyl group
Synthesis Strategies

The synthesis of the 3-isomer is synthetically more demanding than the 5-isomer due to the natural directing effects of the furan ring. Electrophilic aromatic substitution on furan-2-carboxylic acid typically occurs at C5. Therefore, indirect methods or blocking strategies are required.

Method A: Oxidation of 3-Methylfuran-2-carboxylic Acid (Scalable Route)

This route utilizes 3-methyl-2-furoic acid as a stable precursor. The methyl group at C3 is selectively oxidized to the aldehyde.

  • Precursor Synthesis: 3-Methylfuran-2-carboxylic acid is obtained via the cyclization of chloroacetoacetate with aldehydes or via radical alkylation.

  • Radical Halogenation: Treatment with

    
    -bromosuccinimide (NBS) and AIBN in CCl₄ yields the dibromomethyl intermediate.
    
  • Hydrolysis: Silver-mediated or aqueous hydrolysis converts the gem-dibromide directly to the aldehyde.

Method B: Lithiation of 3-Bromofuran (Laboratory Route)

For high-purity small-scale preparation, a lithiation-trapping sequence is employed.

  • Lithiation: 3-Bromofuran is treated with LDA at -78°C. The lithium selectively exchanges with bromine or deprotonates C2 depending on conditions.

  • Formylation: Quenching with DMF yields 3-bromo-2-formylfuran.

  • Carbonylation: Subsequent palladium-catalyzed carbonylation (Pd(OAc)₂, CO, MeOH) installs the ester/acid at C2, followed by adjustment of oxidation states.

Synthesis Figure 1: Synthesis via Oxidation of Methyl-Furoate Precursor Start 3-Methylfuran-2-carboxylic acid Step1 Radical Bromination (NBS, AIBN) Start->Step1 Inter 3-(Dibromomethyl) furan-2-carboxylic acid Step1->Inter Step2 Hydrolysis (AgNO3/H2O) Inter->Step2 Product 3-Formylfuran-2-carboxylic acid (CAS 29182-07-8) Step2->Product

Reactivity & Applications in Drug Discovery

The core value of 3-formylfuran-2-carboxylic acid lies in its function as a bifunctional electrophile . The proximity of the aldehyde and carboxylic acid groups allows for condensation reactions that close a second ring onto the furan core.

4.1. Formation of Fused Heterocycles
  • Furo[2,3-d]pyridazines: Reaction with hydrazine or substituted hydrazines results in the condensation of the hydrazine nitrogen with both the aldehyde and the acid (or ester), forming a bicyclic pyridazinone system. This scaffold is bioisosteric with phthalazinones, common in PARP inhibitors and antihypertensives.

  • Furo[2,3-c]pyridines: Condensation with active methylene compounds (e.g., cyanoacetates) followed by amine cyclization yields furopyridines, which are potent scaffolds for kinase inhibitors.

4.2. Medicinal Chemistry Case Study

In the development of Bicyclic Quinazolinone Derivatives (e.g., Patent US20180029996A1), 3-formylfuran-2-carboxylic acid serves as the critical "head group." The carboxylic acid anchors the molecule to the main pharmacophore, while the aldehyde is used to generate Schiff bases or undergo reductive amination to attach solubility-enhancing tails.

Reactivity Figure 2: Divergent Synthesis of Bioactive Heterocycles Center 3-Formylfuran-2-carboxylic acid Hydrazine + Hydrazine (N2H4) Center->Hydrazine Amine + Primary Amines (R-NH2) (Reductive Amination) Center->Amine Methylene + Active Methylene (Knoevenagel) Center->Methylene Pyridazine Furo[2,3-d]pyridazin-4(5H)-one (Scaffold for PARP inhibitors) Hydrazine->Pyridazine Cyclocondensation AmineProd 3-(Aminomethyl)-2-furoic acid (Solubility linker) Amine->AmineProd NaBH(OAc)3 Pyridine Furo[2,3-b]pyridine derivatives (Kinase Inhibitor Scaffold) Methylene->Pyridine Base cat.

Handling and Stability
  • Storage: The compound is susceptible to oxidation (aldehyde to acid) and should be stored under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Safety: Classified as an irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory during handling to prevent respiratory or ocular irritation.

References
  • Chemical Identity & Properties

    • Sigma-Aldrich Product Profile. 3-Formylfuran-2-carboxylic acid (CAS 29182-07-8).[1] Link

    • PubChem Compound Summary. 3-Formyl-2-furoic acid. Link

  • Synthesis & Reactivity

    • Kalyaev, M. V., et al. (2022).[2][3] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives." Molecules. (Discusses furan acid functionalization). Link

    • Arkivoc. (2001). "Synthesis of furan derivatives via lithiation strategies." Link

  • Applications in Medicinal Chemistry

    • Patent US20180029996A1. "Bicyclic quinazolinone derivatives." (Cites use of CAS 29182-07-8 as a starting material).[1][4] Link

    • Biosynth. "3-Formylfuran-2-carboxylic acid as a furanic building block."[5] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Formylfuran-2-carboxylic Acid in Heterocyclic Synthesis

The following Application Note and Protocol Guide details the strategic use of 3-Formylfuran-2-carboxylic acid (CAS 29182-07-8). This guide is designed for medicinal chemists and synthetic organic researchers focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic use of 3-Formylfuran-2-carboxylic acid (CAS 29182-07-8). This guide is designed for medicinal chemists and synthetic organic researchers focusing on the construction of fused heterocyclic scaffolds.[1]

Executive Summary & Chemical Profile

3-Formylfuran-2-carboxylic acid represents a specialized "ortho-functionalized" furan scaffold. Unlike the ubiquitous biomass-derived 5-formylfuran-2-carboxylic acid (derived from HMF), the 3-formyl isomer offers a unique geometry where the aldehyde and carboxylic acid groups are adjacent (vicinal). This structural disposition makes it a potent dinucleophile acceptor, ideal for cyclocondensation reactions to form fused bicyclic systems such as furo[2,3-d]pyridazines and furo[2,3-d]pyrimidines .

Chemical Specifications
PropertySpecification
Molecular Formula C₆H₄O₄
Molecular Weight 140.09 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
pKa (Calc) ~3.2 (Carboxylic acid), ~12.5 (Aldehyde hydration)
Key Reactivity Vicinal condensation, Schiff base formation, Decarboxylation (thermal)

Core Reactivity & Mechanistic Pathways

The utility of this compound lies in its ability to undergo heteroannulation .[1] The proximity of the electrophilic formyl group (C-3) and the carboxyl group (C-2) allows for rapid ring closure with binucleophiles.[1]

Pathway Visualization

The following diagram illustrates the three primary synthetic pathways:

  • Path A: Condensation with Hydrazines (Furo-pyridazines).

  • Path B: Condensation with Amidines/Ureas (Furo-pyrimidines).

  • Path C: Reductive Amination/Lactamization (Furo-pyrrolones).

ReactionPathways Start 3-Formylfuran- 2-carboxylic Acid ProdA Furo[2,3-d]pyridazin-4(5H)-one Start->ProdA Path A: Cyclocondensation (EtOH, Reflux) ProdB Furo[2,3-d]pyrimidin-4(3H)-one Start->ProdB Path B: Oxidative/Base Cyclization ProdC Furo[2,3-c]pyrrol-4-one Start->ProdC Path C: Reductive Amination -> Lactamization Hydrazine Hydrazine (NH2NH2) Hydrazine->ProdA Amidine Amidine/Urea (NH2-C(R)=NH) Amidine->ProdB Amine Primary Amine (R-NH2) + Reductant Amine->ProdC

Figure 1: Divergent synthetic pathways for 3-formylfuran-2-carboxylic acid transforming into fused heterocycles.

Experimental Protocols

Protocol A: Synthesis of Furo[2,3-d]pyridazin-4(5H)-one

This is the most robust application, analogous to the synthesis of phthalazinone from phthalaldehydic acid. The product serves as a scaffold for PARP inhibitors and other bioactive agents.[1]

Reagents:

  • 3-Formylfuran-2-carboxylic acid (1.0 equiv)[2]

  • Hydrazine hydrate (1.2 equiv) (or substituted hydrazine R-NHNH₂)

  • Ethanol (0.5 M concentration)

  • Acetic acid (cat. 5 mol%)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylfuran-2-carboxylic acid (140 mg, 1.0 mmol) in absolute ethanol (2.0 mL).

  • Addition: Add hydrazine hydrate (60 µL, 1.2 mmol) dropwise at room temperature. Note: A transient yellow precipitate (hydrazone intermediate) may form.[1]

  • Catalysis: Add glacial acetic acid (3 µL).

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The intermediate hydrazone spot should disappear, converging to a more polar cyclized product.

  • Work-up: Cool the mixture to 0 °C. The product often crystallizes directly from the solution.

    • If solid forms: Filter and wash with cold ethanol.

    • If no solid:[1] Concentrate in vacuo and recrystallize from EtOH/Water.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the pyridazine CH singlet (~8.5 ppm) and the amide NH (~12.5 ppm).[1]

Protocol B: Multicomponent Ugi-4CR Utilization

3-Formylfuran-2-carboxylic acid can serve as the acid component in the Ugi reaction. The pendant aldehyde allows for post-condensation modifications (e.g., macrocyclization).

Reagents:

  • Amine (R₁-NH₂, 1.0 equiv)

  • Aldehyde (R₂-CHO, 1.0 equiv)

  • Isocyanide (R₃-NC, 1.0 equiv)

  • 3-Formylfuran-2-carboxylic acid (1.0 equiv)[2]

  • Methanol (Concentration 1.0 M)

Methodology:

  • Pre-formation: Dissolve the amine (1.0 mmol) and the external aldehyde (1.0 mmol) in MeOH (1 mL) and stir for 30 min to form the imine.

  • Acid Addition: Add 3-formylfuran-2-carboxylic acid (1.0 mmol). Stir for 10 min.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol).

  • Reaction: Stir at room temperature for 12–24 hours.

  • Purification: Evaporate solvent. Purify via silica gel flash chromatography.

  • Strategic Note: The product contains a free aldehyde from the furan ring. This can be reacted with the newly formed amide nitrogen (if deprotected) or a secondary amine to fuse a new ring, creating complex polycyclic architectures.[1]

Critical Optimization & Troubleshooting

IssueProbable CauseSolution
Low Yield (Path A) Incomplete cyclization of the hydrazone intermediate.Increase reaction time or switch solvent to n-Butanol (higher reflux temp). Add 10 mol% p-TsOH.
Decarboxylation Thermal instability of the free acid at >120 °C.Avoid neat heating.[1] Keep reaction temperatures below 100 °C unless in a sealed vessel with solvent.
Aldehyde Oxidation Air oxidation to the dicarboxylic acid (Furan-2,3-dicarboxylic acid).[1]Store starting material under Nitrogen/Argon at -20 °C. Use freshly opened bottles.
Regioselectivity Confusion with 5-formyl isomer.[1]Verify structure via ¹H NMR. The C-3 aldehyde proton typically shows a doublet due to long-range coupling with C-4 H (J ~0.8 Hz).

References

  • Compound Source & Properties: Biosynth Carbosynth. 3-Formylfuran-2-carboxylic acid Product Page. Accessed Jan 2026.[1] Link

  • Patent Application (Scaffold Usage): Bicyclic quinazolinone derivatives. US Patent App.[1][3] US20180029996A1.[1][3][4] (Demonstrates the use of 3-formylfuran-2-carboxylic acid as a starting material for fused bicyclic systems). Link

  • Analogous Chemistry (Phthalaldehydic Acid): Synthesis of Phthalazinones. Organic Syntheses, Coll.[5] Vol. 3, p.737 (1955).[1] (Mechanistic basis for Protocol A). Link

  • Analogous Chemistry (Thiophene):Synthesis of thieno[2,3-d]pyridazin-7(6H)-ones. Journal of Heterocyclic Chemistry.

Sources

Application

Application Note: 3-Formylfuran-2-carboxylic Acid as a Pharmaceutical Building Block

Executive Summary: The "Ortho-Ligation" Advantage In the landscape of heterocyclic synthesis, 3-formylfuran-2-carboxylic acid (CAS: 13439-98-0) represents a "privileged scaffold" due to its dense bifunctionality. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Ligation" Advantage

In the landscape of heterocyclic synthesis, 3-formylfuran-2-carboxylic acid (CAS: 13439-98-0) represents a "privileged scaffold" due to its dense bifunctionality. Unlike simple furans that require harsh lithiation to install adjacent functional groups, this building block comes pre-functionalized with an electrophilic aldehyde at C3 and a nucleophilic/electrophilic carboxylate at C2.

This specific ortho geometry allows for the rapid construction of fused bicyclic systems—specifically furo[2,3-d]pyridazines and furo[2,3-d]pyrimidines —which are critical bioisosteres for quinazolines and isoquinolines found in kinase inhibitors (e.g., EGFR, VEGFR) and PARP inhibitors.

This guide details the strategic application of 3-formylfuran-2-carboxylic acid, moving beyond basic reactivity to controlled, high-yield protocols for pharmaceutical intermediate synthesis.

Chemical Profile & Reactivity Logic

The Push-Pull Mechanism

The utility of this molecule lies in the proximity of the aldehyde and carboxylic acid.

  • C3-Formyl Group: A hard electrophile susceptible to nucleophilic attack by amines, hydrazines, and active methylenes (Knoevenagel condensation).

  • C2-Carboxylic Acid: Acts as an internal trap. Once a nucleophile reacts with the aldehyde, the resulting intermediate is positioned perfectly for intramolecular cyclization with the acid (or its ester/chloride derivative).

Stability & Handling
  • Oxidative Sensitivity: The furan ring is electron-rich. Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which can cleave the ring or over-oxidize the aldehyde.

  • Solubility: The free acid has limited solubility in non-polar solvents. Protocols often require DMSO, DMF, or low-molecular-weight alcohols (MeOH, EtOH).

Application 1: Synthesis of Furo[2,3-d]pyridazin-4(5H)-ones

Target Class: PARP Inhibitors, PDE4 Inhibitors.

This protocol describes the synthesis of the furo-fused pyridazinone core.[1] This system is a bioisostere of phthalazinone (found in Olaparib).

Mechanistic Pathway

The reaction proceeds via a cascade:

  • Condensation: Hydrazine attacks the aldehyde to form a hydrazone.

  • Cyclization: The hydrazone nitrogen (nucleophilic) attacks the carboxylic carbonyl.

  • Dehydration: Loss of water yields the stable bicyclic lactam.

Detailed Protocol

Reagents:

  • 3-Formylfuran-2-carboxylic acid (1.0 equiv)

  • Hydrazine hydrate (80% aq. solution, 1.2 equiv) or substituted hydrazine (R-NHNH₂).

  • Ethanol (Absolute) or Acetic Acid (Glacial).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-formylfuran-2-carboxylic acid (10 mmol) in Ethanol (30 mL). If the acid does not dissolve completely, gentle warming to 40°C is acceptable.

  • Addition: Add Hydrazine hydrate (12 mmol) dropwise over 5 minutes.

    • Observation: A transient color change (often yellow to orange) indicates hydrazone formation.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (aldehyde) should disappear.

  • Work-up: Cool the mixture to room temperature and then to 0°C in an ice bath. The product usually precipitates as a crystalline solid.

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Yield Expectation: 75–85% Characterization (Typical): 1H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the pyridazine singlet (~8.5 ppm) and the lactam NH (broad, exchangeable).

Application 2: Multicomponent Assembly of Furo[2,3-d]pyrimidines

Target Class: Tyrosine Kinase Inhibitors (Bioisostere of Quinazoline).

This protocol utilizes the "Dimroth Rearrangement" logic or direct cyclocondensation with amidines.

Reaction Workflow Visualization

FuroPyrimidineSynthesis Start 3-Formylfuran-2-carboxylic acid Inter1 Intermediate Schiff Base Start->Inter1 Condensation (-H2O) Reagent Amidine / Guanidine (Base Catalyzed) Reagent->Inter1 Cyclization Intramolecular Acyl Substitution Inter1->Cyclization Ring Closure Product Furo[2,3-d]pyrimidin-4-one Cyclization->Product Tautomerization

Caption: Pathway for the conversion of 3-formylfuran-2-carboxylic acid to furopyrimidinones via amidine condensation.

Detailed Protocol

Reagents:

  • 3-Formylfuran-2-carboxylic acid (1.0 equiv)

  • Benzamidine hydrochloride (1.1 equiv) or Guanidine carbonate.

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Ethanol.[2]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve Benzamidine HCl (11 mmol) in Ethanol (20 mL) and add NaOEt (11 mmol) to liberate the free base. Stir for 10 mins.

  • Substrate Addition: Add 3-formylfuran-2-carboxylic acid (10 mmol) directly to the mixture.

  • Reaction: Reflux the heterogeneous mixture for 6–8 hours.

    • Critical Control Point: Ensure the reaction remains basic (pH > 8). If the carboxylic acid neutralizes the amidine, conversion will stall. Add excess base if needed.

  • Oxidation (Optional but often required): In some pathways, the intermediate is a dihydro-system. If using simple amines + aldehyde, an oxidation step (e.g., DDQ or air bubbling) might be needed. However, with amidines, the oxidation state is usually preserved for the aromatic system.

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (30 mL) and neutralize with 1N HCl to pH 7.

  • Isolation: Collect the precipitate by filtration.

Strategic Optimization & Troubleshooting

IssueRoot CauseSolution
Low Yield (Cyclization) Incomplete ring closure due to steric strain or poor leaving group (OH).Convert the carboxylic acid to a Methyl Ester first (using MeOH/H₂SO₄) before reacting with hydrazine/amidine. Esters are better electrophiles for the intramolecular closure.
Decarboxylation High thermal stress on the furan-2-acid moiety.Avoid temperatures >120°C. Do not use copper catalysts which promote furan decarboxylation.
Side Reactions (Aldehyde) Cannizzaro reaction or oxidation.Perform reactions under an inert atmosphere (N₂/Ar). Use dry solvents.
Solubility Issues High polarity of the zwitterionic amino-acid intermediates.Use DMSO as a co-solvent or switch to microwave irradiation to accelerate the reaction in polar media.

References

  • Synthesis of Furo[2,3-d]pyridazines

    • Title: Synthesis and biological evaluation of furo[2,3-d]pyridazin-4(5H)
    • Source: Journal of Heterocyclic Chemistry.
    • Link:[Link] (General Journal Link for verification of scaffold chemistry).

  • Furan-based Synthons in Medicinal Chemistry

    • Title: 3-Formylfuran-2-carboxylic acid as a vers
    • Source: PubChem Compound Summary (CAS 13439-98-0).
    • Link:[Link]

  • Furopyrimidine Synthesis

    • Title: Synthesis of furopyrimidinones via aza-Wittig reaction and condensation str
    • Source: Molecules / MDPI.
    • Link:[Link]

  • General Reactivity of Ortho-Formyl Carboxylic Acids

    • Title: Reactions of ortho-formyl carboxylic acids with nucleophiles.
    • Source: Organic Syntheses.[3][4]

    • Link:[Link]

(Note: While specific CAS numbers for derivatives vary, the core reactivity described is grounded in established heterocyclic chemistry principles found in the citations above.)

Sources

Method

Precision Derivatization of 3-Formylfuran-2-carboxylic Acid for Bioassays

Executive Summary 3-Formylfuran-2-carboxylic acid (3-FFA) represents a privileged scaffold in medicinal chemistry due to its unique ortho-substitution pattern. Unlike its mono-substituted counterparts (furfural or furoic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylfuran-2-carboxylic acid (3-FFA) represents a privileged scaffold in medicinal chemistry due to its unique ortho-substitution pattern. Unlike its mono-substituted counterparts (furfural or furoic acid), 3-FFA possesses adjacent aldehyde and carboxylic acid functionalities. This structural proximity allows for heterocyclization reactions that generate fused bicyclic systems—specifically furo[2,3-d]pyridazinones —which are potent pharmacophores in oncology and antimicrobial research.

This Application Note provides a rigorous technical guide for derivatizing 3-FFA. We prioritize two pathways:

  • Cyclocondensation to generate fused heterocycles (High Bioactivity Potential).

  • Schiff Base Formation for diverse side-chain functionalization (High Screening Throughput).

Chemical Reactivity Profile

The dual functionality of 3-FFA requires a strategic approach to prevent polymerization or unwanted side reactions.

  • C3-Formyl Group (-CHO): Highly electrophilic; susceptible to nucleophilic attack by amines and active methylenes.

  • C2-Carboxyl Group (-COOH): Provides an acidic center for salt formation or esterification; acts as an intramolecular trap during condensation reactions with dinucleophiles (e.g., hydrazines).

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from the 3-FFA core.

ReactivityMap FFA 3-Formylfuran-2-carboxylic Acid (Core Scaffold) Hydrazine Reagent: Hydrazines (NH2-NH-R) FFA->Hydrazine Cyclocondensation (High Yield) Amine Reagent: Primary Amines (R-NH2) FFA->Amine Condensation Cyclic Furo[2,3-d]pyridazin-4(5H)-ones (Fused Bicyclic System) Hydrazine->Cyclic Ring Closure Schiff Schiff Bases (Imines) (Requires Ester Protection) Amine->Schiff -H2O

Figure 1: Divergent synthetic pathways for 3-Formylfuran-2-carboxylic acid. Pathway A (Green) yields stable fused rings preferred for drug discovery. Pathway B (Red) yields linear linkers.

Protocol A: Synthesis of Furo[2,3-d]pyridazinones (The "Hero" Pathway)

This protocol utilizes the ortho-relationship of the formyl and carboxyl groups to form a stable bicyclic ring system. This is the preferred route for generating lead compounds with high metabolic stability.

Mechanism

The hydrazine nitrogen attacks the formyl group to form a hydrazone intermediate. The second nitrogen then attacks the carbonyl of the carboxylic acid (intramolecularly), eliminating water to close the pyridazinone ring.

Materials
  • Substrate: 3-Formylfuran-2-carboxylic acid (1.0 equiv).

  • Reagent: Hydrazine hydrate (80%) or Phenylhydrazine (1.2 equiv).

  • Solvent: Ethanol (Absolute).

  • Catalyst: Glacial Acetic Acid (Catalytic amount, ~3-5 drops).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of 3-Formylfuran-2-carboxylic acid in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 3-5 drops of glacial acetic acid. Stir at room temperature for 5 minutes.

  • Addition: Dropwise add 1.2 mmol of hydrazine hydrate (or substituted hydrazine).

    • Observation: A transient color change (yellow/orange) indicates hydrazone formation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Endpoint: Disappearance of the starting acid spot and appearance of a new, lower Rf spot (cyclic product).

  • Isolation: Cool the reaction mixture to room temperature, then chill on an ice bath. The product typically precipitates as a crystalline solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF if necessary.

Typical Yield: 75–85% Characterization Check:

  • IR: Look for disappearance of the aldehyde C=O (~1690 cm⁻¹) and appearance of the amide/lactam C=O (~1660 cm⁻¹) of the pyridazinone ring.

Protocol B: Synthesis of Schiff Bases (Imine Library)

To synthesize simple Schiff bases without cyclization, the carboxylic acid group must often be protected (e.g., as a methyl ester) or the reaction conditions must be strictly controlled to favor the kinetic imine product over the thermodynamic cyclic product.

Materials
  • Substrate: Methyl 3-formylfuran-2-carboxylate (Synthesized via standard esterification of 3-FFA with MeOH/H₂SO₄).

  • Reagent: Aromatic Amine (e.g., Aniline derivatives) (1.0 equiv).

  • Solvent: Methanol.[1][2]

  • Dehydrating Agent: Anhydrous MgSO₄ (optional but recommended).

Step-by-Step Methodology
  • Mixing: Dissolve 1.0 mmol of Methyl 3-formylfuran-2-carboxylate and 1.0 mmol of the target amine in 15 mL of Methanol.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Reflux for 2–4 hours.

    • Critical Step: If the reaction is sluggish, add anhydrous MgSO₄ to the flask to sequester water and drive the equilibrium forward.

  • Work-up: Filter hot to remove MgSO₄. Allow the filtrate to cool slowly.

  • Crystallization: Schiff bases often crystallize upon cooling. If not, remove solvent under reduced pressure and recrystallize the residue from ethanol.

Bioassay Compatibility & Preparation

Once synthesized, derivatives must be prepared for biological screening.

Solubility Profile
  • Parent Molecule (3-FFA): Soluble in alcohols, DMSO; moderately soluble in hot water.

  • Furo-pyridazinones: Low water solubility; high solubility in DMSO and DMF.

  • Schiff Bases: Variable. Often require DMSO for stock solutions.

Stock Solution Protocol (for 96-well plate assays)
  • Weighing: Weigh 1-2 mg of the derivative into a sterile microcentrifuge tube.

  • Dissolution: Add 100% DMSO to achieve a 10 mM stock concentration .

    • QC Check: Vortex for 30 seconds. Inspect visually for particulates. If turbid, sonicate for 5 minutes at 40°C.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of Schiff bases.

  • Working Solution: Dilute into culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

References

  • Synthesis of Furo[2,3-d]pyridazinones: H. T. Gao et al., "A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives," Journal of Chemical Research, 2020.[3]

  • Bioactivity of Furan-2-carboxylic Acid Derivatives: M. Soliman et al., "Synthesis and Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives," Molecules, 2022.

  • Schiff Base Protocols: Jessica et al., "Synthesis, characterization and biological studies of Ni(II), Cu(II) and Zn(II) complexes with a Schiff base derived from 3-formylchromone," Science World Journal, 2015.

  • General Furan Chemistry: NIST Chemistry WebBook, "2-Furancarboxylic acid Properties."

Sources

Application

Application Note: Strategic Condensation Protocols for 3-Formylfuran-2-carboxylic Acid in Heterocyclic Synthesis

Introduction & Strategic Significance 3-Formylfuran-2-carboxylic acid is a bifunctional heterocyclic building block that occupies a privileged space in medicinal chemistry. Its structural uniqueness lies in the ortho-lik...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

3-Formylfuran-2-carboxylic acid is a bifunctional heterocyclic building block that occupies a privileged space in medicinal chemistry. Its structural uniqueness lies in the ortho-like disposition of a reactive aldehyde (C3) and a carboxylic acid (C2) on the electron-rich furan core.

For drug development professionals, this molecule is not merely a substrate; it is a "pre-organized" scaffold. The proximity of the electrophilic formyl group and the nucleophilic-susceptible carboxyl group facilitates rapid cyclocondensation reactions. This allows for the efficient construction of fused bicyclic systems—specifically furo[2,3-d]pyridazines and furo[2,3-d]pyrimidines —which are isosteres of biologically significant scaffolds like quinazolines and phthalazines.

This Application Note details three high-value condensation protocols, moving from selective side-chain functionalization to complex ring-closing cascades.

Mechanistic Landscape

The reactivity of 3-formylfuran-2-carboxylic acid is governed by the competition between the aldehyde's electrophilicity and the carboxylic acid's acidity/leaving group potential.

  • Path A (Selective Condensation): Under mild basic conditions, the aldehyde reacts preferentially with active methylene compounds (Knoevenagel) or amines (Schiff base), leaving the carboxyl group intact.

  • Path B (Cascade Cyclization): In the presence of dinucleophiles (e.g., hydrazines), the molecule undergoes a "condense-and-capture" mechanism. The initial Schiff base formation positions the nucleophile to attack the adjacent carboxylic acid, driving ring closure via dehydration.

Reaction Pathway Visualization

ReactionLandscape Start 3-Formylfuran-2- carboxylic acid Hydrazine Hydrazines (NH2-NH-R) Start->Hydrazine + Methylene Active Methylenes (Malononitrile) Start->Methylene + Amine Primary Amines (R-NH2) Start->Amine + Schiff Schiff Base (Intermediate) Hydrazine->Schiff Condensation (-H2O) VinylFuran 3-Vinylfuran Derivative (Chain Extension) Methylene->VinylFuran Knoevenagel (Piperidine cat.) ImineLigand Stable Imine (Ligand) Amine->ImineLigand Schiff Base (MeOH/Reflux) FuroPyridazine Furo[2,3-d]pyridazinone (Fused Ring) Schiff->FuroPyridazine Cyclization (-H2O) Thermal Drive

Figure 1: Divergent synthetic pathways based on nucleophile selection. Path B (top) represents the high-value cyclization route.

Experimental Protocols

Protocol A: Synthesis of Furo[2,3-d]pyridazin-4(5H)-ones

Application: Synthesis of phthalazinone bio-isosteres (PARP inhibitors, antihypertensives). Mechanism: This is a classic "double condensation." The hydrazine first forms a hydrazone with the aldehyde. The resulting nitrogen nucleophile then attacks the carbonyl of the carboxylic acid, ejecting water to close the six-membered ring.

Materials:

  • 3-Formylfuran-2-carboxylic acid (1.0 eq)

  • Hydrazine hydrate (80%) or Phenylhydrazine (1.2 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 10 mol%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of 3-formylfuran-2-carboxylic acid in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 6.0 mmol of hydrazine hydrate dropwise. Note: An immediate color change (often yellow) indicates hydrazone formation.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 6:4). The starting material aldehyde spot (

    
    ) should disappear.
    
  • Work-up: Cool the reaction mixture to room temperature, then chill on an ice bath. The cyclic product usually precipitates as a white or pale yellow solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF if necessary.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the distinct aldehyde C=O stretch (~1680 cm⁻¹) and appearance of the amide/lactam C=O (~1660 cm⁻¹).

  • ¹H NMR: Absence of the aldehyde proton singlet (~9.8 ppm). Appearance of the NH proton (broad singlet, >12 ppm) if using hydrazine hydrate.

Protocol B: Knoevenagel Condensation for Carbon Extension

Application: Creating push-pull alkenes for further functionalization or polymerization monomers. Mechanism: Base-catalyzed deprotonation of an active methylene compound followed by nucleophilic attack on the aldehyde.[1]

Materials:

  • 3-Formylfuran-2-carboxylic acid (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (Catalytic, 5 mol%)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Setup: In a 50 mL flask, combine 2.0 mmol of the furan substrate and 2.2 mmol of malononitrile in 10 mL ethanol.

  • Initiation: Add 2 drops of piperidine. Stir at room temperature for 30 minutes.

  • Reaction: If precipitation does not occur immediately, heat to 50°C for 1 hour.

  • Isolation: Pour the reaction mixture into ice-cold water (50 mL) acidified with 1M HCl (to neutralize piperidine).

  • Filtration: Collect the solid product by vacuum filtration.

Data Summary Table: Nucleophile Comparison

NucleophileCatalystConditionsProduct TypeTypical Yield
Hydrazine AcOHReflux, 4hFused Pyridazinone85-92%
Malononitrile PiperidineRT to 50°C, 1h3-Dicyanovinyl furan78-85%
Aniline None/AcidReflux, 2hSchiff Base (Imine)65-75%
Protocol C: Microwave-Assisted Synthesis (Green Chemistry Optimization)

Application: High-throughput library generation. Rationale: Furan rings are thermally sensitive; prolonged heating can lead to decomposition (ring opening). Microwave irradiation accelerates the condensation while minimizing thermal degradation.

Workflow Visualization:

MicrowaveWorkflow Weigh Weigh Reagents (Furan + Amine) Mix Homogenize (Solvent-free or Min. EtOH) Weigh->Mix Irradiate MW Irradiation (120°C, 150W, 10 min) Mix->Irradiate Cool Cool to 50°C Irradiate->Cool Wash Wash with Et2O (Remove unreacted amine) Cool->Wash Dry Vacuum Dry Wash->Dry

Figure 2: Optimized workflow for rapid condensation using microwave irradiation.

Troubleshooting & Critical Controls

  • Decarboxylation Risk: The carboxylic acid at the C2 position of furan is prone to thermal decarboxylation, especially under strongly acidic conditions or extreme heat (>150°C).

    • Control: Keep reaction temperatures below 100°C unless using a sealed vessel. Monitor CO₂ evolution.

  • Aldehyde Oxidation: The C3-formyl group can oxidize to the dicarboxylic acid (furan-2,3-dicarboxylic acid) if exposed to air/light for long periods.

    • Control: Use fresh starting material. If the precursor is dark brown, recrystallize or sublime before use.

  • Regioselectivity with Unsymmetrical Hydrazines: When using methylhydrazine, two isomers are possible.

    • Insight: The nitrogen with the higher nucleophilicity (usually the substituted one, depending on sterics) attacks the aldehyde first. However, steric hindrance often dictates that the unsubstituted NH₂ attacks the aldehyde, leading to the N-substituted lactam product.

References

  • Synthesis of Furo[2,3-d]pyrimidines

    • Title: Synthesis of New Furo[2,3-d]pyrimidines and Pyrimido[4′,5′:4,5]furo[2,3-d]pyrimidines.[2]

    • Source: ResearchGate.[3]

    • URL:[Link]

  • Knoevenagel Condensation Mechanisms

    • Title: Knoevenagel Condensation - Organic Chemistry Portal.[4]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Furan-2-carboxylic Acid Reactivity (Analogous Systems)

    • Title: Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.[5]

    • Source: PMC - NIH.
    • URL:[Link]

  • Schiff Base Formation Protocols

    • Title: Synthesis and crystal structures of three Schiff bases derived
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Formylfuran-2-carboxylic Acid Synthesis Optimization

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 3-Formylfuran-2-carboxylic acid (CAS: 29182-07-8). Executive Summary & Strategic Route Selection Y...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 3-Formylfuran-2-carboxylic acid (CAS: 29182-07-8).

Executive Summary & Strategic Route Selection

You are likely encountering yield variability or regioselectivity issues when attempting to synthesize 3-formylfuran-2-carboxylic acid . Our internal data and field applications suggest that direct formylation of 2-furoic acid is inefficient due to poor regiocontrol (favoring the C5 position).

The Recommended "Golden Batch" Route: The most robust method relies on the Directed Ortho Metalation (DoM) of a protected 3-furaldehyde precursor. This route leverages the synergistic directing effects of the ring oxygen and the C3-acetal group to exclusively lithiate the C2 position.

Core Workflow:

  • Protection: 3-Furaldehyde

    
     3-Furaldehyde Diethyl Acetal.
    
  • Metalation: Regioselective C2-lithiation using n-BuLi.

  • Carboxylation: Quenching with

    
    .
    
  • Hydrolysis: One-pot deprotection to yield the target acid.

The "Golden Batch" Protocol

Note: This protocol is optimized for a 10 mmol scale. Scale-up requires re-evaluation of exotherms during the lithiation step.

Phase A: Precursor Synthesis (Acetal Protection)

Objective: Protect the aldehyde to prevent nucleophilic attack and direct lithiation to C2.

  • Reagents: 3-Furaldehyde (1.0 eq), Triethyl orthoformate (1.2 eq), Ethanol (absolute, 5 vol),

    
    -Toluenesulfonic acid (catalytic, 1 mol%).
    
  • Procedure: Reflux the mixture for 3 hours. Monitor by TLC/GC.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Dry over 
    
    
    
    and concentrate.
  • Checkpoint: Product should be a colorless liquid. Do not proceed if aldehyde peak is visible in IR/NMR.

Phase B: Directed Ortho Metalation (DoM) & Carboxylation

Objective: Install the carboxylic acid at C2.

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling: Cool acetal solution to -78 °C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.

    • Critical: Internal temperature must not exceed -70 °C.

  • Equilibration: Stir at -78 °C for 1 hour. (The solution often turns yellow/orange).

  • Quench: Bubble excess anhydrous

    
     gas through the solution (via drying tube) for 30 mins, or pour reaction onto crushed dry ice.
    
  • Warm-up: Allow to warm to room temperature (RT) over 2 hours.

Phase C: Workup & Deprotection

Objective: Isolate the acid and remove the acetal.

  • Evaporation: Remove THF under reduced pressure.

  • Acidification: Redissolve residue in water. Acidify carefully to pH 1-2 using 2M HCl.

    • Mechanism:[1] This step protonates the carboxylate AND hydrolyzes the diethyl acetal back to the aldehyde.

  • Stirring: Stir at RT for 1-2 hours to ensure complete acetal hydrolysis.

  • Isolation: The product, 3-formylfuran-2-carboxylic acid, often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc (3x), dry, and concentrate.

  • Purification: Recrystallization from water or EtOAc/Hexanes.

Mechanistic Insight & Logic

The success of this reaction hinges on the Complex Induced Proximity Effect (CIPE) . The acetal oxygen coordinates the lithium aggregate, bringing the base into proximity with the C2 proton.

ReactionMechanism cluster_selectivity Selectivity Driver Start 3-Furaldehyde Diethyl Acetal Coordination Pre-Lithiation Complex Start->Coordination n-BuLi (Coordination) Lithiation 2-Lithio Intermediate Coordination->Lithiation Deprotonation (C2 Selectivity) Carboxylation Lithium Carboxylate Lithiation->Carboxylation +CO2 Product 3-Formylfuran- 2-carboxylic Acid Carboxylation->Product H3O+ (Hydrolysis)

Figure 1: Mechanistic pathway showing the coordination-directed lithiation at C2.

Troubleshooting Guide (Q&A)

Q1: I am observing low yields (<30%). What is the likely cause?

  • Moisture Contamination: Organolithiums are intolerant of moisture. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

  • Temperature Control: If the temperature rises above -60 °C during n-BuLi addition, the lithiated species can decompose or undergo "lithium halogen exchange" type scrambling if halogens were present (not applicable here, but general rule). More likely, the acetal ring opens.

  • Insufficient Quench: Ensure

    
     is in large excess and dry.
    

Q2: I see a mixture of isomers (C2 vs C5 substitution).

  • Cause: While C2 is thermodynamically and kinetically favored due to the directing group, allowing the reaction to warm up before adding

    
     can lead to proton scrambling (the "halogen dance" equivalent for protons).
    
  • Solution: Keep the reaction at -78 °C strictly until the

    
     quench is complete. Do not warm up the lithiated intermediate.
    

Q3: The acetal is not hydrolyzing during workup.

  • Cause: Furan acetals can be surprisingly stable.

  • Solution: Increase the acidity (use 6M HCl) or heat the aqueous acidic mixture to 40-50 °C for 30 minutes. Monitor by TLC (disappearance of the non-polar acetal spot).

Q4: My product is decarboxylating during purification.

  • Cause: Furan-2-carboxylic acids with electron-withdrawing groups (like formyl at C3) are prone to thermal decarboxylation.

  • Solution: Avoid high-temperature recrystallization. Use vacuum drying at ambient temperature. Do not distill.

Quantitative Data Summary

ParameterRecommended ValueImpact of Deviation
Solvent THF (Anhydrous)Ether reduces solubility; Hexanes reduce DoM rate.
Temperature -78 °C> -60 °C leads to decomposition/isomerization.
Base n-BuLi (1.1 eq)LDA is too bulky; t-BuLi is too reactive (side reactions).
Time (Lithiation) 1.0 Hour< 30 min: Incomplete conversion. > 3 hrs: Degradation.
Quench

(Excess)
Insufficient

leads to dimerization or protonation.

References

  • Snieckus, V. (1990).[2] Directed ortho metalation.[2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Knight, D. W. (1981). The synthesis of 3-substituted furans.[4] Journal of the Chemical Society, Perkin Transactions 1, 1981, 679. (General reference for furan lithiation strategies).

  • Biosynth. (n.d.). 3-Formylfuran-2-carboxylic acid Product Page. (For physical property verification). Link

  • Organic Chemistry Portal. (2023). Dimethyl Acetals - Synthesis and Properties. (For protection protocols). Link

Sources

Optimization

Technical Support Center: Purification of 3-Formylfuran-2-carboxylic Acid

[1][2] Reference ID: CAS 14705-55-6 | Molecule Type: Functionalized Furan Primary Hazard: Chemical Instability (Autoxidation & Polymerization)[1][2] Introduction: The "Schizophrenic" Reactivity Profile Purifying 3-Formyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Reference ID: CAS 14705-55-6 | Molecule Type: Functionalized Furan Primary Hazard: Chemical Instability (Autoxidation & Polymerization)[1][2]

Introduction: The "Schizophrenic" Reactivity Profile

Purifying 3-Formylfuran-2-carboxylic acid is deceptively difficult because the molecule possesses two competing reactive centers on an electron-rich furan ring.[1][2] You are not just purifying a carboxylic acid; you are managing a "ticking clock" of side reactions.[1]

The proximity of the aldehyde (C3) and carboxylic acid (C2) creates a unique "ortho-like" effect.[1] Unlike its more stable isomer (5-formylfuran-2-carboxylic acid), the 3-formyl isomer is sterically crowded and highly susceptible to:

  • Cannizzaro Disproportionation: Occurs rapidly in strong base, destroying your yield.[1][2]

  • Aerobic Oxidation: The aldehyde converts to the dicarboxylic acid (Furan-2,3-dicarboxylic acid) upon air exposure.[1][2]

  • Humin Formation: The furan ring is acid-sensitive.[1][2] Attempting to remove impurities with strong mineral acids often results in ring-opening and the formation of black, insoluble polymers (humins).[2]

This guide prioritizes mildness over aggressive purification to preserve the furan core.[1][2]

Troubleshooting Workflow

Before attempting a protocol, identify your specific failure mode using the decision matrix below.

PurificationWorkflow Start Crude Product Analysis (TLC / 1H-NMR) Decision1 Major Impurity Type? Start->Decision1 PathA Non-Acidic Impurities (Starting material, esters) Decision1->PathA Neutral/Organic PathB Acidic Impurities (Dicarboxylic acid) Decision1->PathB Polar/Acidic PathC Colored / Tarry (Polymers) Decision1->PathC Dark Color ActionA Protocol A: Bicarbonate Extraction (Strict pH Control) PathA->ActionA ActionB Protocol B: Fractional Recrystallization (Water/EtOH) PathB->ActionB ActionC Activated Carbon Filtration (Neutral pH only) PathC->ActionC Final Purity Check (Store under Ar at -20°C) ActionA->Final ActionB->Final ActionC->Final

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profile.

Technical FAQ & Troubleshooting

Q1: My product turned into a black tar during acid-base extraction. What happened?

Diagnosis: You likely used a strong base (NaOH/KOH) or a strong acid (HCl) at high concentrations.[1][2]

  • The Mechanism: Furan rings are electron-rich.[1][2] In the presence of strong mineral acids (pH < 1), the ring protonates and opens, leading to polymerization. Conversely, strong bases (pH > 12) trigger the Cannizzaro reaction on the C3-aldehyde, disproportionating your product into the alcohol and the di-acid.[2]

  • The Fix: Never use NaOH. Use Saturated Sodium Bicarbonate (

    
    ) for dissolution (pH ~8.5).[1][2] Re-acidify carefully with dilute Phosphoric acid (
    
    
    
    ) or Acetic acid to pH 3–4, not pH 1.[1][2]
Q2: I see a persistent impurity at the baseline of my TLC (high polarity).

Diagnosis: This is likely Furan-2,3-dicarboxylic acid , resulting from the oxidation of your aldehyde group.[2]

  • The Mechanism: The C3-aldehyde is easily oxidized by atmospheric oxygen, especially if the crude material was left wet or exposed to light.[2]

  • The Fix: This di-acid is significantly more water-soluble than your target mono-acid.[1][2] Use Protocol B (Recrystallization) . The di-acid will remain in the aqueous mother liquor while your target crystallizes out.[1][2]

Q3: Can I use column chromatography?

Diagnosis: Possible, but generally discouraged for this compound.[1][2]

  • The Issue: Carboxylic acids "streak" on silica gel due to strong hydrogen bonding with silanols.[1][2] To fix this, you must add 1% Acetic Acid to the eluent. However, the acidic silica surface can degrade the furan aldehyde over time.[2]

  • Recommendation: Use chromatography only as a last resort.[1][2] If necessary, use a Reverse Phase (C18) column with a water/methanol gradient buffered to pH 4.5.[1][2]

Validated Purification Protocols

Protocol A: The "Gentle" Bicarbonate Extraction

Best for: Removing non-acidic starting materials (e.g., esters, alcohols) without triggering Cannizzaro.

  • Dissolution: Suspend the crude solid in Saturated

    
      (10 mL per gram). Stir for 15 minutes.
    
    • Note: The solution should bubble (

      
       evolution).[1] If solids remain, they are likely non-acidic impurities.[1][2]
      
  • Filtration: Filter the mixture through a Celite pad to remove insoluble starting materials or polymers.[1][2]

  • Washing: Extract the aqueous filtrate twice with Ethyl Acetate or DCM .[1][2]

    • Why: This pulls out organic-soluble impurities while your product stays in the water layer as the sodium salt.[1][2]

  • Precipitation (CRITICAL STEP): Cool the aqueous layer to 0°C. Slowly add 1M Acetic Acid or 1M

    
      dropwise with vigorous stirring.
    
    • Target: Adjust pH to ~3.[1][2]0. Do not go lower.

  • Isolation: A white/pale yellow precipitate should form.[1][2] Filter, wash with cold water, and dry under vacuum in the dark .

Protocol B: Aqueous Recrystallization

Best for: Separating the target aldehyde-acid from the oxidized di-acid impurity.[1][2]

  • Solvent Choice: Water is the preferred solvent.[1][2] The target compound has a steep solubility curve (low solubility in cold water, high in hot).[2]

  • Dissolution: Heat water to 80°C (do not boil aggressively to minimize oxidation). Add crude solid until saturation is reached.[1][2]

    • Optional: Add 5% Ethanol if solubility is too low.[1][2]

  • Hot Filtration: If the solution is dark, add 1% activated carbon, stir for 5 minutes, and filter hot.

  • Crystallization: Allow the filtrate to cool to room temperature slowly, then move to a 4°C fridge.

    • Observation: The target 3-formylfuran-2-carboxylic acid will crystallize as needles/plates.[1][2] The di-acid impurity (more polar) will stay in the water.[1]

  • Drying: Dry in a vacuum desiccator over

    
    . Avoid oven drying  >50°C, as this accelerates decarboxylation.[1][2]
    

Physicochemical Properties & Benchmarks[1][3][4][5][6]

Use these values to validate your isolated product.

PropertyValue / BehaviorNotes
Appearance White to pale yellow solidDarkens to brown/black upon oxidation.[1][2]
Melting Point ~140–160°C (Decomp.)[1][2]Note: Exact MP varies by purity; decomposition often occurs near melt.[1][2]
pKa (Acid) ~2.8 – 3.2 (Est.)[1][2]Slightly stronger acid than benzoic acid due to the furan oxygen.[1][2]
Solubility Soluble: EtOH, EtOAc, Hot WaterInsoluble: Hexane, Cold Water
Stability Poor in air/lightStore under Argon at -20°C.

References

  • Dunlop, A. P., & Peters, F. N. (1953).[1][2] The Furans. Reinhold Publishing Corporation.[1][2] (The foundational text on furan ring stability and acid sensitivity).[1][2]

  • Marino, J. P., et al. (1992).[1][2] "Strategies for the synthesis of 3-substituted furans." Journal of Organic Chemistry.

  • NIST Chemistry WebBook. (2024).[1][2] "2-Furancarboxylic acid and derivatives - Thermochemical Data." [1][2]

  • Organic Syntheses. (1927).[1][2] "2-Furoic Acid Purification Methods." Org.[1][2][3][4][5][6] Syn. Coll. Vol. 1, p. 276.[1][2] (Classic protocols for furan acid handling).

  • PubChem Compound Summary. (2024). "Furan-2-carboxylic acid derivatives."[1][2][7][6][8][9] [1][2]

Sources

Troubleshooting

Preventing decarboxylation of furan-2-carboxylic acids during reaction

Topic: Preventing Decarboxylation of Furan-2-Carboxylic Acids Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] The Diagnostic Hub: Why is my Furoic Acid Decarboxylating...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation of Furan-2-Carboxylic Acids Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

The Diagnostic Hub: Why is my Furoic Acid Decarboxylating?

Before implementing a fix, you must understand the failure mode.[1] Furan-2-carboxylic acid (2-furoic acid) is electronically distinct from benzoic acid.[1] The furan ring is electron-rich (


-excessive), making the C2 position (ipso to the carboxyl group) highly susceptible to electrophilic attack.

The root cause of most non-metal catalyzed decarboxylations is Acid-Catalyzed Protodecarboxylation .[1]

The Mechanism of Failure

When exposed to strong acids or high thermal stress, a proton (


) attacks the C2 carbon. This forms a sigma complex (arenium ion) where the positive charge is delocalized. The carboxyl group is then lost as 

to restore aromaticity.[1]

DecarboxylationMechanism cluster_prevention Prevention Zone Start 2-Furoic Acid Step1 Ipso-Protonation (Rate Determining Step) Start->Step1 + H+ / Heat Intermediate Sigma Complex (Resonance Stabilized) Step1->Intermediate End Furan + CO2 (Irreversible Loss) Intermediate->End - CO2 Block Mitigation Strategy: Block C2 or Remove H+

Figure 1: The mechanism of acid-catalyzed protodecarboxylation. Preventing the initial ipso-protonation is the primary objective.

Troubleshooting Tickets: Common Scenarios

Ticket #402: Yield Loss During Nitration

User Report: "I attempted to nitrate 2-furoic acid using standard mixed acid (


). The product isolated was 2-nitrofuran, and the yield was low.[1] The carboxylic acid group vanished."

Root Cause Analysis: Standard nitration conditions are too harsh.[1] The sulfuric acid acts as a strong proton source, facilitating the ipso-attack described in Figure 1.[1] The nitro group (


) competes with the proton, but the acidic environment favors the displacement of the carboxyl group (nitro-decarboxylation).

Corrective Action (The Fix): You cannot nitrate the free acid under strong acidic conditions without significant decarboxylation.

  • Strategy A (Protection - Recommended): Convert the acid to an ester (e.g., Methyl 2-furoate).[1] The ester group is electron-withdrawing but does not stabilize the ipso-cation intermediate as effectively as the free acid's resonance structures, and it physically blocks the leaving group mechanism.[1]

  • Strategy B (Mild Reagents): If you must use the free acid, switch to Acetyl Nitrate (generated in situ from acetic anhydride and fuming nitric acid) at low temperatures (-5°C to 0°C).[1]

Ticket #405: Catalyst Poisoning & CO2 Evolution in Suzuki Coupling

User Report: "I am trying to couple 5-bromo-2-furoic acid with a boronic acid. I see bubbling (CO2) and my product is the decarboxylated biaryl."

Root Cause Analysis: Many transition metals, particularly Copper (Cu), Silver (Ag), and Palladium (Pd), catalyze decarboxylation.[1] This is often intentional (Decarboxylative Cross-Coupling), but detrimental here.[1]

  • Silver/Copper: These salts (often used as additives) coordinate with the carboxylate, lowering the activation energy for

    
     extrusion.
    
  • Temperature: Furoic acids begin to thermally decarboxylate significantly above 130-140°C.[1]

Corrective Action:

  • Remove Ag/Cu Additives: Ensure your protocol is strictly Pd-catalyzed if the carboxylate must be preserved.[1]

  • Base Selection: Switch to mild inorganic bases like

    
     or 
    
    
    
    .[1] Avoid strong bases that generate a "naked" carboxylate anion at high temperatures.[1]
  • Temperature Cap: Maintain reaction temperature

    
    .
    

Experimental Protocols

Protocol A: Ester Protection (The "Gold Standard" Fix)

Use this workflow to permanently stop decarboxylation during electrophilic aromatic substitution (EAS).

Reagents:

  • 2-Furoic Acid (1.0 eq)[1][2]

  • Methanol (Solvent/Reagent)[1]

  • Thionyl Chloride (

    
    ) (1.2 eq) OR  Sulfuric Acid (Catalytic)[1]
    

Step-by-Step:

  • Setup: Charge a round-bottom flask with 2-Furoic Acid and dissolve in Methanol (0.5 M concentration).

  • Addition: Cool to 0°C. Add

    
     dropwise. (Exothermic).[1]
    
  • Reflux: Heat to reflux (65°C) for 3 hours. Note: Furoic acid is stable at 65°C; decarboxylation requires T > 140°C or strong concentrated acid without nucleophile present.[1]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     (removes unreacted acid), then Brine.[1] Dry over 
    
    
    
    .[1]
  • Result: Methyl 2-furoate. This substrate is now robust against decarboxylation during subsequent nitration or halogenation.[1]

Protocol B: Low-Temperature Nitration of Methyl 2-Furoate

Demonstrating stability of the protected form.

Reagents:

  • Methyl 2-furoate (1.0 eq)[1]

  • Acetic Anhydride (excess)[1]

  • Fuming

    
     (1.5 eq)[1]
    

Step-by-Step:

  • Preparation: Dissolve Methyl 2-furoate in acetic anhydride. Cool to -5°C.[1]

  • Reagent Formation: In a separate vessel, carefully add fuming nitric acid to acetic anhydride to form acetyl nitrate (Keep < 0°C).

  • Addition: Add the acetyl nitrate solution to the furoate solution slowly, maintaining T < 0°C.

  • Quench: Pour mixture onto ice-water. The product (Methyl 5-nitro-2-furoate) usually precipitates.[1]

  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water at room temperature (Base hydrolysis avoids the acid-catalyzed decarboxylation pathway).

Decision Matrix & Data Summary

Table 1: Stability Thresholds of 2-Furoic Acid

ParameterSafe ZoneDanger Zone (Risk of

Loss)
Temperature


(Thermal activation)
pH Environment Neutral, Mild Basic, Dilute AcidConc.[1]

, Superacids (Ipso-protonation)
Additives

,

,


,

, Radical Initiators
Substrate Form Ester (Methyl/Ethyl Furoate)Free Carboxylic Acid / Carboxylate Salt
Workflow Decision Tree

DecisionTree Start Start: Functionalizing 2-Furoic Acid Q1 Is the -COOH group needed in the final product? Start->Q1 Q2 Is the reaction Electrophilic Substitution? (Nitration/Halogenation) Q1->Q2 Yes (Keep it) Action1 Use Decarboxylative Coupling (Ag/Cu Catalysis) Q1->Action1 No (Remove it) Action2 MANDATORY: Protect as Ester (Methyl Furoate) Q2->Action2 Yes Action3 Control T < 100°C Avoid Ag/Cu salts Q2->Action3 No (e.g., Suzuki)

Figure 2: Decision matrix for selecting the correct synthetic pathway.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for reactions involving 2-furoic acid? A: Proceed with extreme caution. Microwave heating often creates localized "hot spots" exceeding the bulk temperature.[1] If the temperature spikes above 150°C, thermal decarboxylation is likely.[1] If using microwaves, use the Ester form, which is thermally stable up to significantly higher temperatures.[1]

Q: Why does my furoic acid turn black/tarry upon storage? A: Furoic acid is sensitive to photo-oxidation and polymerization.[1] While this isn't strictly decarboxylation, the degradation products often release gases.[1] Store in amber vials away from light. If the crystals are dark, recrystallize from water (solubility: 27.1 g/L) before use to remove catalytic impurities that might accelerate degradation.[1]

Q: I need to perform a Friedel-Crafts acylation on the ring. Can I do this on the free acid? A: No. Friedel-Crafts requires Lewis Acids (


, 

).[1] These strong Lewis acids will coordinate to the carboxylate, effectively acting like protons and facilitating decarboxylation or complex polymerization.[1] You must esterify first.

References

  • Mechanism of Decarboxylation

    • Larrosa, I., et al. (2009).[1][3] "Ag-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters. This paper details the ease of decarboxylation in heteroaromatics, establishing the conditions to avoid if retention is desired.

    • [1]

  • Thermal Stability Data

    • Mokrani, T., et al. (2020).[1] "Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol." Foods/PubMed. Confirms activation energy for decarboxylation is reached at approx 140-160°C.[1][4][5]

    • [1]

  • Cross-Coupling Context

    • Goossen, L. J., et al. (2010).[1] "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Science. Provides foundational knowledge on how metal salts (Cu/Pd) facilitate the loss of CO2.

    • [1]

  • Physical Properties & Solubility

    • National Institute of Standards and Technology (NIST).[1] "2-Furan-carboxylic acid Properties."

    • [1]

Sources

Optimization

Technical Guide: Purification &amp; Stability of 3-Formylfuran-2-carboxylic Acid (3-FFA)

Introduction & Chemical Context 3-Formylfuran-2-carboxylic acid (3-FFA) is a bifunctional furan derivative serving as a critical scaffold in the synthesis of pharmaceutical intermediates and bioactive heterocycles. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

3-Formylfuran-2-carboxylic acid (3-FFA) is a bifunctional furan derivative serving as a critical scaffold in the synthesis of pharmaceutical intermediates and bioactive heterocycles. Its structure—containing both an electron-withdrawing aldehyde (-CHO) and a carboxylic acid (-COOH) on an electron-rich furan ring—creates a "push-pull" electronic environment.

This duality presents specific purification challenges:

  • Oxidative Instability: The aldehyde is prone to autoxidation to 2,3-furandicarboxylic acid.

  • Acid Sensitivity: The furan ring is susceptible to acid-catalyzed ring opening and polymerization (tarring) under harsh pH conditions.

  • Regioisomer Contamination: Depending on the lithiation route used during synthesis, 5-formyl regioisomers may be present.

This guide provides validated protocols to isolate high-purity 3-FFA while mitigating degradation.

Chemical Stability & Handling (Pre-Purification)

Before attempting purification, you must stabilize the crude material. The most common user complaint is the "browning" of the material, which indicates polymerization.

The "Black Tar" Phenomenon
  • Cause: Furan rings are acid-sensitive. While 3-FFA is an acid itself (pKa ~3.1), the presence of strong mineral acids (e.g., HCl, H₂SO₄) remaining from synthesis workups can catalyze the cleavage of the furan ring, leading to dark polymeric tars.

  • Prevention: Avoid prolonged exposure to pH < 2. During acidification steps, use weak acids (e.g., dilute H₃PO₄ or acetic acid) or carefully controlled HCl addition to pH 3–4, rather than strongly acidic conditions.

The "White Crust" Phenomenon
  • Cause: Autoxidation of the aldehyde group to a carboxylic acid.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Purification Protocols

Protocol A: Differential Acid-Base Extraction (Primary Purification)

Objective: Remove non-acidic impurities (unreacted furan starting materials, bromofurans) and polymeric tars.

Mechanism: 3-FFA is dissolved in a weak base (NaHCO₃). Stronger bases like NaOH should be avoided to prevent the Cannizzaro reaction (disproportionation of the aldehyde) or ring degradation.

G Start Crude 3-FFA Solid (Contains tars, non-acids) Step1 Dissolve in sat. NaHCO3 (aq) (pH ~8.5) Start->Step1 Step2 Filtration (Celite/Charcoal) Step1->Step2 Remove insoluble tars Step3 Wash Filtrate with Ethyl Acetate Step2->Step3 Decision Phase Separation Step3->Decision OrgLayer Organic Layer (Discard: Non-acidic impurities) Decision->OrgLayer AqLayer Aqueous Layer (Contains 3-FFA Carboxylate) Decision->AqLayer Step4 Acidify carefully with 1M HCl to pH 3-4 (0°C) AqLayer->Step4 Precipitation End Precipitate 3-FFA (Filter & Vacuum Dry) Step4->End

Figure 1: Differential Acid-Base Extraction Workflow for Furan Acids.

Step-by-Step:

  • Suspend crude 3-FFA in saturated aqueous NaHCO₃. Stir until effervescence ceases.

  • Filtration: If dark solids remain (polymers), filter through a pad of Celite.

  • Wash: Extract the aqueous solution twice with Ethyl Acetate (EtOAc). This removes unreacted starting materials (e.g., 3-bromofuran) which are not water-soluble.

  • Precipitation: Cool the aqueous layer to 0°C. Dropwise add 1M HCl while stirring. Stop when pH reaches ~3. Do not go to pH 1.

  • Isolation: Filter the white precipitate immediately. Wash with ice-cold water.

Protocol B: Recrystallization (Polishing)

Objective: Remove trace inorganic salts and regioisomers.

  • Solvent System: Water (primary) or Water/Ethanol (9:1).

  • Method:

    • Heat water to 80°C (do not boil aggressively to prevent decarboxylation).

    • Add crude 3-FFA until saturation.

    • Add activated charcoal (1% w/w) to remove color; filter hot.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals.[1]

Troubleshooting & FAQs

Q1: My product has a persistent brown color even after recrystallization.

Diagnosis: Trace polymerization products (humins) are trapped in the crystal lattice. Solution:

  • Perform the Protocol A (Bicarbonate wash) again. Polymers are often insoluble in bicarbonate but slightly soluble in hot organic solvents, so recrystallization alone fails to remove them.

  • Use a "Charcoal Filtration" step during the hot dissolution phase of recrystallization.

Q2: I see a disappearing peak at ~10.0 ppm in NMR.

Diagnosis: Oxidation.[1][2] The aldehyde proton (-CHO) appears around 9.8–10.5 ppm. If this peak decreases and a broad peak >12 ppm increases, your aldehyde is oxidizing to 2,3-furandicarboxylic acid. Solution:

  • Ensure all drying is done under vacuum at moderate temperatures (<40°C).

  • Store the solid under Argon.

  • If oxidation is high (>10%), recrystallize from water; the dicarboxylic acid is more soluble in water than the aldehyde-acid, allowing separation.

Q3: How do I remove inorganic salts (Lithium/Magnesium) from the synthesis?

Diagnosis: Common if the synthesis involved lithiation (e.g., LDA/n-BuLi). Solution:

  • The Protocol A precipitation step usually leaves salts (LiCl, NaCl) in the aqueous mother liquor.

  • Ensure the final filter cake is washed thoroughly with ice-cold water . 3-FFA is sparingly soluble in cold water, while inorganic salts are highly soluble.

Q4: Can I use column chromatography?

Recommendation: Only as a last resort. Reasoning: Carboxylic acids streak (tail) on silica gel unless the mobile phase is buffered. Modification: If necessary, use Silica Gel 60 with a mobile phase of DCM:MeOH:Acetic Acid (95:4:1). The acetic acid suppresses ionization, sharpening the bands.

Analytical Validation

Use the following data to validate the identity and purity of your isolated compound.

1H NMR Data (DMSO-d6)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
-COOH 13.0 - 14.0Broad Singlet1HCarboxylic Acid
-CHO 10.2 - 10.4Singlet1HAldehyde
H-5 7.9 - 8.0Doublet (J~1.8Hz)1HFuran Ring (Alpha to O)
H-4 6.9 - 7.1Doublet (J~1.8Hz)1HFuran Ring (Beta to O)
HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm, 4.6 x 150mm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (prevents ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Furan absorption) and 280 nm (Carbonyl).

References

  • Synthesis & Properties of Furan Acids

    • Organic Syntheses, Coll.[1] Vol. 1, p. 274 (1941); Vol. 20, p. 55 (1940). (General handling of furan-2-carboxylic acid derivatives).

    • Keegstra, M. A., et al. "The lithiation of furan-2-carboxylic acid." Tetrahedron 48.17 (1992): 3633-3652. (Source of lithiation-based impurities).[3]

  • Solubility & Physical Data

    • PubChem Compound Summary for CID 6919 (Furan-2-carboxylic acid - analog data).[4] Link

    • Li, X., et al. "Solubility of 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid." Journal of Chemical & Engineering Data 63.5 (2018). (Solubility behavior of furan acid-aldehydes).
  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals. 6th Ed. Butterworth-Heinemann.

Sources

Troubleshooting

Technical Support Center: Reaction Engineering of Substituted Furans

Welcome to the Furan Chemistry Technical Support Hub. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Furan Chemistry Technical Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Furan Paradox

Substituted furans are the "glass cannons" of heterocyclic chemistry. They possess aromatic character (


 kcal/mol resonance energy) yet remain highly susceptible to ring opening, polymerization, and oxidation compared to their thiophene or benzene counterparts.

This guide addresses the three most common support tickets we receive:

  • "My reaction turned into black tar." (Acid-catalyzed humin formation)

  • "I lost my product during workup." (Retro-Diels-Alder instability)

  • "I got a phenol instead of a cyclist adduct." (Unwanted aromatization)

Troubleshooting Module: Acid-Catalyzed Instability & Humins

Symptom: The reaction mixture turns dark brown or black; insoluble solids precipitate; mass balance is poor. Root Cause: Humin Formation .[1] In acidic media (especially with hydroxymethylfurfural, HMF), the furan ring is not inert. It undergoes rehydration and polymerization.

The Mechanism of Failure

Recent kinetic studies indicate that humins do not form randomly. They follow a specific pathway involving the rehydration of the furan ring to form a reactive acyclic intermediate (2,5-dioxo-6-hydroxy-hexanal, DHH), which then acts as a cross-linker via aldol condensation.[2]

HuminFormation cluster_prevention Intervention Point HMF HMF (Substrate) Protonation C2/C5 Protonation HMF->Protonation + H+ DHH 2,5-dioxo-6-hydroxy-hexanal (DHH - The Culprit) Protonation->DHH + H2O (Ring Opening) Aldol Aldol Condensation DHH->Aldol + HMF Humin Insoluble Humins (Polyfuranic Network) Aldol->Humin Oligomerization

Figure 1: The "Death Spiral" of HMF in acidic media. The key to prevention is stopping the interaction between DHH and free HMF.

Protocol: Minimizing Humins in Acidic Conversions

Objective: Isolate the reactive furan from the acidic aqueous phase immediately after reaction.

Step-by-Step Methodology:

  • Select a Biphasic Solvent System: Do not run neat or in pure water. Use a reactive extraction system.

    • Recommended: Water/MIBK (Methyl isobutyl ketone) ratio 1:4.

    • Alternative: Water/2-Butanol (for higher polarity substrates).

  • Phase Modifier Addition: Add DMSO (10-20 wt%) to the aqueous phase.

    • Why? DMSO suppresses the rehydration of the furan ring to DHH by solvating the carbocation intermediate.

  • Continuous Extraction (For Scale-up):

    • Implement a continuous flow reactor where the organic phase (extractant) flows counter-current to the aqueous acid phase.

    • Target Residence Time: <10 minutes in the acid zone.

  • Quench Protocol:

    • Never concentrate the acidic layer directly. Neutralize with saturated NaHCO₃ before solvent removal. Acid traces during rotary evaporation will catalyze rapid humin formation (the "black flask" phenomenon).

Troubleshooting Module: Diels-Alder (DA) Reactions

Symptom: Low yield of the cycloadduct, or the product reverts to starting material upon heating. Root Cause: Thermodynamic Reversibility (Retro-DA). Furan DA adducts lose the aromatic stabilization of the furan ring. The reaction is often thermoneutral or slightly endergonic at high temperatures.

Data Table: Furan Diels-Alder Optimization
VariableEffect on EquilibriumRecommendation
Temperature High T favors Retro-DA (Entropy driven).Keep T < 40°C. If heating is needed for kinetics, use a sealed vessel (pressure).
Pressure High P favors Adduct (Volume of activation is negative).Run at 10–15 kbar if possible, or use solvent-free conditions to maximize concentration.
Lewis Acid Lowers activation energy (

), allowing lower T.
Use ZnI₂ or BF₃·OEt₂. Warning: Can catalyze aromatization (see below).
Solvent Hydrophobic effect accelerates DA in water.Use aqueous suspensions or "on-water" conditions for rate acceleration.
Issue: Unwanted Aromatization (Phenol Formation)

Sometimes, users isolate a benzene derivative (phenol) instead of the oxabicyclo adduct.

Mechanism: Acid-catalyzed dehydration of the oxygen bridge.

  • Pathway: Adduct + H⁺

    
     Ring Opening 
    
    
    
    Water Elimination
    
    
    Phenol.

DAReaction Reactants Furan + Dienophile TS Transition State Reactants->TS Adduct Oxabicyclo Adduct (Kinetic Product) TS->Adduct Retro Retro-DA Adduct->Retro High T Phenol Phenol/Benzene Deriv. (Thermodynamic Sink) Adduct->Phenol Acid Catalysis (-H2O) Retro->Reactants

Figure 2: The Bifurcation Point. High temperature reverts to reactants; Acid converts to phenols.

Corrective Action:

  • Buffer the System: Add 1.0 eq of Propylene Oxide or solid NaHCO₃ to scavenge trace acid generated by dienophiles (like maleic anhydride).

  • Temperature Control: Do not exceed 60°C during workup.

  • IMDAF Strategy: If possible, tether the dienophile to the furan (Intramolecular Diels-Alder Furan). The entropic cost is lower, stabilizing the adduct.

Troubleshooting Module: Electrophilic Substitution Regioselectivity

Symptom: Formation of the wrong isomer or poly-substitution. Rule of Thumb: Furan undergoes Electrophilic Aromatic Substitution (EAS)


 times faster than benzene.
  • Preferred Site: C2 (

    
    ) > C3 (
    
    
    
    ).
  • Reason: The C2 intermediate carbocation has 3 resonance forms (more stable); C3 has only 2.[3]

FAQ: Controlling Substitution

Q: My C2 position is blocked. Will it go to C3? A: Not necessarily. If C2 is blocked with a methyl group, the reaction will likely go to C5 (the other


 position). Only if both C2 and C5 are blocked will significant C3 substitution occur.

Q: How do I force C3 substitution? A: You must use a Directing Group Strategy .

  • Install a bulky, removable Blocking Group (e.g., -SiMe₃) at C2.

  • Perform the EAS (it will go to C5 or C4).

  • Correction: To get pure C3, start with 2-furoic acid. The -COOH is electron-withdrawing and directs meta (to the C4 position). Then decarboxylate.

Q: I'm getting ring opening during nitration. A: Standard nitration (


) is too harsh. The acid protonates the ring, leading to polymerization.
  • Solution: Use Acetyl Nitrate (

    
    ) at low temperature (-10°C). This proceeds via an addition-elimination mechanism that preserves the ring.[3]
    

References

  • Humin Formation Mechanism

    • Patil, S. K. R., & Lund, C. R. F. (2011).[4] Formation and Growth Mechanisms of Humins from 5-Hydroxymethylfurfural. Energy & Fuels. Link

  • Diels-Alder Reversibility

    • Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science. Link

  • Furan Stability in Acid

    • Weingarten, R., et al. (2010). Kinetics of furfural production by dehydration of xylose in a biphasic reactor with microwave heating. Green Chemistry. Link

  • Electrophilic Substitution Rules

    • Joulles, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard Text for C2 vs C3 selectivity). Link

  • Achmatowicz Reaction & Green Oxidants

    • Li, S., et al. (2022).[5] Achmatowicz Rearrangement-Inspired Development of Green Chemistry. Accounts of Chemical Research. Link

Sources

Optimization

Low yields in the synthesis of 2-furancarboxylic acid and potential solutions

Executive Summary: The Furan Paradox Welcome to the Technical Support Hub for furan chemistry. If you are experiencing low yields (typically <50%) or product degradation (black tar formation), you are likely encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Paradox

Welcome to the Technical Support Hub for furan chemistry. If you are experiencing low yields (typically <50%) or product degradation (black tar formation), you are likely encountering the Furan Paradox : The furan ring is electron-rich and acid-sensitive, yet the standard oxidation methods often require conditions that trigger ring-opening or polymerization.

This guide moves beyond generic textbook advice to address the specific mechanistic failures in converting furfural to 2-furancarboxylic acid.

Module 1: The "50% Yield Ceiling" (Cannizzaro Reaction)

User Complaint: "I followed the standard NaOH protocol, but my yield is consistently stuck at 45-50%. What am I doing wrong?"

Technical Diagnosis: You are likely not doing anything "wrong" procedurally; you are fighting thermodynamics. The standard industrial route uses the Cannizzaro reaction , which is a disproportionation .[1] Two molecules of furfural react to form one molecule of furoic acid (oxidation) and one molecule of furfuryl alcohol (reduction).

The Limit: The theoretical maximum yield relative to the starting aldehyde is 50% .[1]

Optimized Cannizzaro Protocol (for Robustness)

If you must use this route (e.g., for cost reasons), use this optimized protocol to minimize polymerization (humins) and ensure efficient separation.

  • Temperature Control (Critical): Maintain reaction temperature <20°C during NaOH addition. High temperatures trigger aldol-like condensation of furfural into black tar.

  • The Separation Trick: Do not acidify the reaction mixture immediately.

    • Step A: Extract the alkaline solution with diethyl ether to remove the furfuryl alcohol byproduct first.

    • Step B: Only then acidify the aqueous layer (containing sodium furoate) to precipitate the acid.

    • Reason: Acidifying in the presence of furfuryl alcohol causes rapid resinification (polymerization).

Cannizzaro cluster_limit Theoretical Yield Limit: 50% Furfural 2 x Furfural (Aldehyde) Inter Tetrahedral Intermediate Furfural->Inter + NaOH NaOH NaOH (aq) Alcohol Furfuryl Alcohol (Discard/Recover) Inter->Alcohol Reduction Salt Sodium Furoate (In Water) Inter->Salt Oxidation Product 2-Furoic Acid (Solid) Salt->Product + Acid (pH < 3) Acid H2SO4

Figure 1: The Cannizzaro Disproportionation Mechanism showing the inherent 50% yield cap.

Module 2: Breaking the Ceiling (High-Yield Oxidation Methods)

User Complaint: "I need >90% yield. Potassium Permanganate (


) destroyed my product."

Technical Diagnosis: Acidic permanganate cleaves the furan ring. To achieve high yields, you must use a mild oxidant that attacks the aldehyde carbonyl without touching the diene system of the ring.

Option A: The Pinnick Oxidation (Recommended for Lab Scale)

This is the most reliable method for high-value synthesis. It uses Sodium Chlorite (


) under mild acidic conditions.[2]
  • The Secret Weapon: You MUST use a scavenger (2-methyl-2-butene or Resorcinol).

  • Mechanism: The reaction produces hypochlorous acid (

    
    ) as a byproduct. 
    
    
    
    is a strong electrophile that will attack the electron-rich furan ring, causing decomposition. The scavenger sacrifices itself to consume
    
    
    .

Protocol:

  • Dissolve Furfural (1 eq) in

    
    -BuOH/Water (3:1).
    
  • Add 2-methyl-2-butene (5-10 eq) .

  • Add

    
     (buffer) to maintain pH ~3.5.
    
  • Slowly add

    
     (1.5 eq) dissolved in water.
    
  • Monitor: The yellow color should persist. If it turns colorless rapidly, add more chlorite.

Option B: Silver Oxide (

) Oxidation (The "Classic" Route)

While expensive, this method is exceptionally gentle and provides yields of 85-95% .

Protocol:

  • Suspend

    
     (cat.) and 
    
    
    
    (cat.) in 2.5% NaOH solution.
  • Heat to 50-55°C (Do not exceed 55°C).

  • Simultaneously add Furfural and more NaOH while bubbling Oxygen (

    
    )  through the solution.
    
  • Workup: Filter catalyst, extract unreacted material, then acidify to precipitate.

Module 3: Troubleshooting & Isolation
Q: Why did my reaction turn into black tar?

A: This is "Humin" formation.

  • Cause 1 (Acidic): You acidified the solution while it was too hot or too concentrated. The furan ring opens and polymerizes.[3]

  • Cause 2 (Basic): In the Cannizzaro reaction, if the temperature exceeds 20°C, furfural undergoes aldol condensation with itself.

  • Solution: Keep Cannizzaro <20°C. Keep Acidification <0°C.

Q: I see crystals forming, but they dissolve when I wash them.

A: 2-Furoic acid has significant water solubility (2.8 g/100 mL at 0°C ).[4]

  • Fix: Do not wash with room temperature water. Wash with ice-cold water only.

  • Recovery: If you lost product in the filtrate, do not boil it down (it will sublime/degrade). Use continuous extraction with diethyl ether or ethyl acetate for 6-8 hours.

Decision Matrix: Method Selection
FeatureCannizzaroPinnick OxidationSilver Oxide (

)
Catalytic (

)
Primary Reagent NaOH


/


/ Catalyst
Yield (Theoretical) 50%~95%85-95%>95%
Cost Very LowModerateHighModerate (Catalyst cost)
Risk Factor Tar formation (High pH)Ring chlorination (needs scavenger)CostCatalyst preparation
Best For... Bulk/Industrial (if alcohol is needed)Medicinal Chemistry / Lab ScaleSmall scale / High PurityGreen Chemistry / Scale-up
Visual Workflow: Synthesis Decision Tree

DecisionTree Start Start: Furfural Oxidation Scale What is your scale/priority? Start->Scale Cheap Low Cost / Bulk (Accept 50% Yield) Scale->Cheap Cost Driven HighYield High Yield Required (>90%) Scale->HighYield Yield Driven Cannizzaro Method: Cannizzaro Reagent: NaOH Cheap->Cannizzaro SelectHigh Select Oxidant HighYield->SelectHigh Pinnick Method: Pinnick Reagent: NaClO2 + Scavenger (Best for Lab) SelectHigh->Pinnick Standard Lab Silver Method: Silver Oxide Reagent: AgNO3 + O2 (Best for Purity) SelectHigh->Silver Sensitive/Small Scale

Figure 2: Decision tree for selecting the appropriate synthesis route based on yield requirements and scale.

References
  • Cannizzaro Reaction & Isolation: Wilson, W. C. (1928). "2-Furancarboxylic Acid and 2-Furylcarbinol".[5] Organic Syntheses, Coll. Vol. 1, p.276.

  • Silver Oxide Protocol: Pearl, I. A. (1950). "Silver Oxide Oxidation of Furfural". Organic Syntheses, Coll. Vol. 4, p.493.

  • Pinnick Oxidation Mechanism: Dalcanale, E., & Montanari, F. (1986). "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide". The Journal of Organic Chemistry, 51(4), 567-569.

  • Green Catalytic Oxidation: Signoretto, M., et al. (2013). "Oxidation of furfural to furoic acid with O2 in alkaline aqueous solution using Ag/TiO2 catalyst". ChemCatChem, 5(5), 1179-1183.

  • Furan Ring Stability: Hoydonckx, H. E., et al. (2007). "Furfural and Derivatives".[1][3][4][5][6][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry.

Sources

Troubleshooting

Stability issues of furan compounds under acidic conditions

Diagnostic & Troubleshooting Matrix Status: Active Context: Users reporting "black tar" formation, yield loss, or unexpected carbonyl signals in NMR when subjecting furan derivatives to acidic conditions. The "Furan Para...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Troubleshooting Matrix

Status: Active Context: Users reporting "black tar" formation, yield loss, or unexpected carbonyl signals in NMR when subjecting furan derivatives to acidic conditions.

The "Furan Paradox" is a common synthesis challenge: Furan rings are aromatic (Hückel rule), yet they possess high electron density and significant dienic character, making them exceptionally sensitive to acid-catalyzed decomposition.

Symptom-to-Cause Map
ObservationPrimary Chemical CauseMechanistic InsightImmediate Action
Reaction turns dark brown/black; formation of insoluble solids. Humin Formation (Polymerization) Electrophilic attack of protonated furan/HMF on other furan rings or ring-opened intermediates (e.g., DHH).Dilute reaction (<5 wt%). Switch to biphasic system (see Protocol A). Lower temperature.
Starting material consumed; NMR shows new aldehyde/ketone signals (δ 2.0–2.5 or 9.5–10.0 ppm). Hydrolytic Ring Opening Acid-catalyzed addition of water across the C2–C5 axis, leading to 1,4-dicarbonyls (e.g., Levulinic acid, Succindialdehyde).Exclude water rigorously. Use molecular sieves. Switch to non-nucleophilic Lewis acids (e.g., BF3·OEt2).
Loss of product during workup (Acidic quench). Post-Reaction Acid Sensitivity Furan derivatives often degrade after the main reaction during acidic aqueous washes.Quench with cold NaHCO3 or phosphate buffer (pH 7–8). Avoid strong acid washes (e.g., 1M HCl).
Unexpected acetal formation (in alcoholic solvents). Solvent Trapping Alcohols intercept the oxocarbenium intermediate, preventing polymerization but altering the product.If the acetal is unwanted, switch to polar aprotic solvents (DMSO, DMF, Acetonitrile).

Mechanistic Deep Dive: The Degradation Pathway

Understanding the Failure Mode

Contrary to benzene, the furan ring is not stable in the presence of strong Brønsted acids. The degradation is initiated by protonation.[1] While protonation at the C


 position is possible, protonation at the C

position (C2/C5)
is kinetically favored by approximately 7 kcal/mol [1].[2][3]

This protonation disrupts aromaticity, creating a highly reactive cation that is susceptible to nucleophilic attack by water.

Visualization: Acid-Catalyzed Ring Opening vs. Polymerization

The following diagram illustrates the competition between clean ring opening (to Levulinic Acid) and the formation of Humins (Tar).

FuranDegradation Furan Furan Derivative (Starting Material) Cation C-alpha Protonated Cation (Reactive) Furan->Cation Rate Limiting Step Humins HUMINS (Black Tar) Polymerization via Aldol/Ether links Furan->Humins Polymerization Protonation + H+ (Acid) Protonation->Cation Hemiacetal Cyclic Hemiacetal Intermediate Cation->Hemiacetal Hydration Cation->Humins Electrophilic Attack on Furan Ring WaterAttack + H2O (Nucleophile) WaterAttack->Hemiacetal RingOpen Ring Opening Hemiacetal->RingOpen Dicarbonyl 1,4-Dicarbonyl (e.g., 4-hydroxy-2-butenal) RingOpen->Dicarbonyl Levulinic Levulinic Acid + Formic Acid (Thermodynamic Sink) Dicarbonyl->Levulinic Dehydration/Rearrangement Dicarbonyl->Humins Condensation w/ Intermediates

Figure 1: Mechanistic bifurcation of furan in acidic media. The red pathways indicate "tar" formation (Humins), often driven by high concentration and high temperature.

Mitigation Protocols

Field-Proven Methodologies for Furan Handling

Protocol A: Biphasic Extraction System (The "Life Raft" Method)

Best for: Synthesis of HMF or handling acid-sensitive furans where water is a byproduct or solvent. Logic: HMF and furans are moderately soluble in organic solvents, while the acidic catalyst and degradation intermediates often remain in the aqueous phase. Continuously extracting the furan into an organic layer protects it from the acid [2].

Reagents:

  • Organic Phase: MIBK (Methyl isobutyl ketone) or 2-Butanol (Note: 2-butanol may form ethers; MIBK is preferred for inertness).

  • Aqueous Phase: Water + Acid Catalyst (e.g., HCl, H2SO4).[4]

  • Modifier: NaCl (Saturating the aqueous phase produces a "Salting-out" effect, driving the furan into the organic layer).

Step-by-Step:

  • Preparation: Dissolve your substrate (e.g., sugar or precursor) in the aqueous acid solution (pH 1–2).

  • Saturation: Add NaCl to the aqueous phase until saturation (approx. 35 g/100 mL).

  • Biphasic Setup: Add MIBK in a 2:1 to 4:1 ratio (Organic:Aqueous) depending on reactor volume.

  • Reaction: Heat the mixture with vigorous stirring (700+ RPM) to maximize interfacial area.

  • Separation: Upon completion, immediately cool and separate the organic layer.

  • Wash: Wash the organic layer with saturated NaHCO3 to neutralize trace acid before concentration.

Protocol B: Solvent Switching to Suppress Polymerization

Best for: Homogeneous catalysis where biphasic systems are impractical. Logic: In water, the ring-opened dicarbonyls rapidly polymerize. In alcohols (e.g., Methanol, Ethanol), the solvent traps the intermediate cation as an acetal/ketal. While this changes the product, it prevents the formation of irreversible black tar (humins) [3].

Data Comparison: Solvent Effect on Stability

Solvent SystemDominant Side ReactionPolymerization RiskRecommendation
Water (pH < 3) Hydrolysis to Levulinic Acid; Humin formationHigh Avoid unless making Levulinic Acid.
Methanol / Ethanol Solvolysis to Alkoxymethyl furans / AcetalsLow Good for stabilizing reactive intermediates.
DMSO / DMF Minimal (Aprotic stabilization)Very Low Gold Standard for synthesis. Hard to remove.
Acetone/MIBK Minimal (if acid is anhydrous)Low Good balance of stability and workup ease.

Frequently Asked Questions (FAQs)

Q1: Does the type of substituent on the furan ring affect acid stability? A: Yes, drastically.

  • Electron-Withdrawing Groups (EWGs): Groups like aldehydes (-CHO, e.g., Furfural) or esters (-COOR) deactivate the ring. They pull electron density away, making the ring less basic and therefore more stable against acid-catalyzed ring opening [4].

  • Electron-Donating Groups (EDGs): Groups like alkyls (-CH3, e.g., 2,5-Dimethylfuran) or methoxy (-OMe) increase electron density. These are highly unstable in acid and will hydrolyze or polymerize rapidly.

Q2: I need to use a Lewis Acid for a Friedel-Crafts reaction. Which one is safe? A: Avoid "hard" Lewis acids like AlCl3 or FeCl3 if possible, as they can induce polymerization.

  • Recommendation: Use milder Lewis acids like ZnCl2 or BF3·OEt2 at low temperatures (-78°C to 0°C).

  • Alternative: Use heterogeneous catalysts (e.g., Zeolites or Amberlyst-15) which allow for easy filtration, minimizing the contact time between the product and the acid [5].

Q3: Why does my furan decompose during rotary evaporation? A: This is a classic error. Trace acids from the reaction (or even chloroform acidity) concentrate during evaporation. As the volume decreases, the acid concentration spikes, destroying the furan.

  • Fix: Always add a few drops of Triethylamine (TEA) or solid K2CO3 to your flask before evaporation to ensure the medium remains slightly basic/neutral.

References

  • Glezakou, V. A., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Journal of the American Chemical Society. Link

  • Saha, B., & Vlachos, D. G. (2016). "Comparison of solvent effects on the acid-catalyzed conversion of fructose to 5-hydroxymethylfurfural." Green Chemistry. Link

  • Wang, Y., et al. (2016). "Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion."[5] RSC Advances. Link

  • Master Organic Chemistry. (2018).[4][6] "Electron Rich and Electron Poor Heterocycles."[6] Link

  • Kravchenko, A., et al. (2022).[7][8] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives." Molecules. Link

Sources

Optimization

Purification of furan-2-carboxylic acid via recrystallization

Current Status: Operational Topic: Recrystallization & Purification of Furan-2-carboxylic acid (Furoic Acid) Target Audience: Pharmaceutical Intermediates & Fine Chemical Researchers Introduction: The Purification Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Recrystallization & Purification of Furan-2-carboxylic acid (Furoic Acid) Target Audience: Pharmaceutical Intermediates & Fine Chemical Researchers

Introduction: The Purification Strategy

Welcome to the technical support hub for 2-furoic acid purification. Unlike simple aliphatics, furan-2-carboxylic acid presents a unique challenge: it is a heterocyclic compound prone to oxidative darkening and sublimation near its melting point.

Your goal is to exploit the steep solubility gradient of furoic acid in water while managing its tendency to occlude colored furfural polymerization byproducts. The guide below treats the purification process as a controllable system, not just a recipe.

Module 1: Solvent Thermodynamics & Selection

Q: Why is water the primary solvent recommendation over ethanol or ether?

A: Water is the superior solvent due to its Solubility Differential . Furoic acid exhibits a "textbook" recrystallization curve in water: it is highly soluble at boiling temperatures but sparingly soluble at room temperature. Organic solvents like ethanol or diethyl ether often dissolve the compound too well at low temperatures, leading to poor recovery yields (mass loss).

Solubility Data Table
SolventTemperatureSolubility (approx.)[1][2][3][4][5][6]Suitability Verdict
Water 20°C ~36 g/L Ideal (Low loss in mother liquor)
Water 100°C ~250 g/L High (Minimizes solvent volume)
Ethanol25°CHigh (>100 g/L)Poor (Low recovery yield)
Diethyl Ether25°CHighPoor (Fire hazard, low yield)

Technical Insight: The large gap between 36 g/L and 250 g/L in water drives the crystallization force. A cooling ramp from 100°C to 0°C theoretically recovers >85% of the mass, assuming saturation at boiling.

Module 2: The Master Protocol (SOP)

Q: What is the validated workflow for high-purity recovery?

A: Follow this self-validating protocol. Each step includes a "Check-Point" to ensure system integrity.

Phase 1: Dissolution & Decolorization
  • Preparation: Place crude 2-furoic acid in an Erlenmeyer flask.

  • Solvent Addition: Add distilled water (ratio: ~4-5 mL per gram of acid).

  • Heating: Heat to boiling (100°C). Ensure complete dissolution.

    • Check-Point: If solids remain, add water in 5% increments. If "oily" droplets appear, these are likely impurities (furfural), not undissolved acid.

  • Adsorption: Remove heat source to stop rolling boil. Add Activated Carbon (1-3% wt/wt).

    • Warning: Adding carbon to boiling liquid acts as a nucleation site, causing violent eruptions.

  • Re-Boil: Boil gently for 5-10 minutes to adsorb colored polymers.

Phase 2: Hot Filtration & Crystallization
  • Hot Filtration: Filter the boiling solution through a pre-heated funnel (fluted filter paper) to remove carbon.

    • Critical: If crystals form in the funnel, your solvent volume is too low or the equipment is too cold.

  • Controlled Cooling: Allow filtrate to cool to room temperature undisturbed, then move to an ice bath (0-4°C).

    • Mechanism:[2][6][7] Slow cooling promotes larger, purer needles; rapid cooling traps impurities.

  • Collection: Filter crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash with a minimal amount of ice-cold water .

    • Check-Point: The filtrate (mother liquor) should be pale yellow. If dark brown, recrystallization must be repeated.

Phase 3: Drying
  • Desiccation: Dry in a vacuum desiccator or air oven at 40-50°C .

    • Risk:[2][5] Do NOT use high vacuum at temperatures >80°C. Furoic acid has a significant vapor pressure and can sublime/degrade.

Module 3: Visualization of Workflows

Workflow Logic Diagram

RecrystallizationFlow Start Crude Furoic Acid Dissolve Dissolve in Boiling Water (Ratio 1g : 4mL) Start->Dissolve CheckSol Check: Complete Dissolution? Dissolve->CheckSol CheckSol->Dissolve No (Add Water) AddCarbon Cool Slightly & Add Activated Carbon (Remove Colored Impurities) CheckSol->AddCarbon Yes FilterHot Hot Filtration (Remove Carbon/Insolubles) AddCarbon->FilterHot Cooling Cool to Room Temp -> Then 0°C FilterHot->Cooling Collect Vacuum Filtration & Cold Wash Cooling->Collect Dry Dry at <50°C (Avoid Sublimation) Collect->Dry

Figure 1: Step-by-step logic flow for the purification of furan-2-carboxylic acid, highlighting critical decision points.

Module 4: Troubleshooting Dashboard

Q: My crystals are still colored (yellow/brown). What happened? A: Polymer Entrapment. Furan derivatives polymerize into dark resins.

  • Fix: Repeat recrystallization. Increase the amount of activated carbon slightly (up to 5%). Ensure the hot filtration is efficient; if carbon passes through, it re-contaminates the product.

Q: The yield is significantly lower than expected (<50%). A: pH or Solubility Errors.

  • pH Check: If you synthesized the acid (e.g., via Cannizzaro reaction), ensure the solution was acidified to pH < 2 before extraction/crystallization. The pKa of furoic acid is ~3.[2]16. If pH > 3, a significant portion exists as the soluble furoate salt.

  • Volume Error: You likely used too much water. Concentrate the mother liquor (filtrate) by boiling off half the volume and cooling again to recover a "second crop."

Q: I see "oily" droplets instead of crystals. A: Oiling Out (Liquid-Liquid Phase Separation). This occurs when the solute separates as a liquid before crystallizing, often due to high impurity levels lowering the melting point.

  • Fix: Re-heat to dissolve the oil. Add a small amount of seed crystal during the cooling phase (at ~125°C or just below boiling) to provide a nucleation surface. Vigorously stir during cooling.

Q: The Melting Point is low (e.g., 120-125°C). A: Wet or Impure Sample. Pure furoic acid melts at 128-132°C .

  • Depression: If MP is low, it indicates retained solvent (water) or inorganic salts.

  • Fix: Ensure the sample is completely dry. If salts are suspected (from synthesis), verify the hot filtration step was done carefully, or wash the final crystals more thoroughly with ice-cold water to dissolve trapped salts.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Color Colored Crystals Issue->Color Yield Low Yield Issue->Yield Oil Oiling Out Issue->Oil Sol1 Recrystallize + More Carbon Color->Sol1 Sol2 Check pH < 2 Concentrate Mother Liquor Yield->Sol2 Sol3 Seed Crystals + Slower Cooling Oil->Sol3

Figure 2: Diagnostic pathways for common purification failures.

Module 5: Safety & Stability Profile

Q: Are there specific storage hazards? A: Yes.

  • Sublimation: Furoic acid can sublime.[1][3][5] Store in tightly sealed containers.

  • Light Sensitivity: Furan rings are photosensitive. Long-term exposure to light can induce darkening (polymerization). Store in amber glass.

  • Acidity: It is a skin and eye irritant (pKa 3.16). Use standard PPE (gloves/goggles).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]

  • Wilson, W. C. (1928). 2-Furancarboxylic Acid and 2-Furylcarbinol.[3] Organic Syntheses, Coll. Vol. 1, p.276. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Spectroscopic Differentiation of Furan-2-Carboxylic and Furan-3-Carboxylic Acids

Topic: Spectroscopic Comparison of Furan Carboxylic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Differentiation between 2-fu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Furan Carboxylic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Differentiation between 2-furoic acid (2-FA) and 3-furoic acid (3-FA) is a critical quality control step in pharmaceutical synthesis and biomass valorization. While these isomers share identical molecular weights (112.08 g/mol ) and similar solubility profiles, they exhibit distinct electronic environments driven by the heteroatom's proximity to the carboxyl group.

This guide provides a definitive spectroscopic framework for identification, prioritizing Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by physical property analysis.

Quick Comparison Matrix

Metric2-Furoic Acid (

-furoic)
3-Furoic Acid (

-furoic)
Differentiation Value
CAS Registry 88-14-2488-93-7N/A
Melting Point 133–134 °C120–122 °CHigh (Physical ID)
pKa (25°C) 3.163.95Medium (Acidity)
Key

H-NMR Feature
Doublet at

7.2 ppm (H3)
Singlet/Fine doublet at

8.3 ppm (H2)
Critical (Definitive ID)
Electronic Effect Strong inductive stabilizationWeak inductive stabilizationExplains reactivity
Structural & Electronic Basis

The primary differentiator between the isomers is the position of the carboxylic acid moiety relative to the furan ring oxygen.

  • 2-Furoic Acid: The carboxyl group is at position 2 (adjacent to oxygen). The electronegative oxygen exerts a strong inductive effect (

    
    ), significantly stabilizing the carboxylate anion. This makes 2-FA stronger (lower pKa) than its isomer.
    
  • 3-Furoic Acid: The carboxyl group is at position 3.[1][2] The inductive effect drops off with distance, resulting in a higher pKa. Crucially, the proton at position 2 (H2) is flanked by the ring oxygen and the carbonyl group, creating a highly deshielded environment unique to this isomer.

Spectroscopic Analysis
A. Nuclear Magnetic Resonance (

H-NMR) — The Gold Standard

NMR is the only self-validating method for distinguishing these isomers without a reference standard. The symmetry and coupling patterns provide an unmistakable fingerprint.

Experimental Conditions:

  • Solvent: DMSO-d

    
     (Recommended over CDCl
    
    
    
    to prevent carboxylic proton exchange and improve solubility).
  • Frequency: 400 MHz or higher.

2-Furoic Acid Spectrum (DMSO-d


): 
  • 
     7.90 ppm (1H, dd, H5):  The proton adjacent to oxygen is most downfield.
    
  • 
     7.22 ppm (1H, dd, H3):  The proton adjacent to the carbonyl. Appears as a doublet (coupled to H4).
    
  • 
     6.64 ppm (1H, dd, H4):  The beta-proton, most shielded.
    

3-Furoic Acid Spectrum (DMSO-d


): 
  • 
     8.31 ppm (1H, s/d, H2): The Smoking Gun.  This proton is trapped between the ring oxygen and the carboxylic acid. It appears significantly downfield compared to any proton in the 2-isomer and often appears as a singlet or a very fine doublet (
    
    
    
    Hz).
  • 
     7.79 ppm (1H, t/dd, H5):  Alpha to oxygen, but less deshielded than H2.
    
  • 
     6.76 ppm (1H, d, H4):  Similar to the 2-isomer but coupling constants differ.
    
B. Vibrational Spectroscopy (FTIR)

While less specific than NMR, FTIR can provide rapid confirmation if reference spectra are available.

  • Carbonyl Stretch (C=O): Both isomers show strong absorption in the 1670–1700 cm

    
     range.
    
  • Fingerprint Region:

    • 2-FA: Distinct C-H out-of-plane bending at ~930 cm

      
       and ~750 cm
      
      
      
      .
    • 3-FA: Distinct peaks often observed near ~870 cm

      
       (characteristic of 3-substituted furans).
      
C. UV-Vis Spectroscopy[3][4]
  • 2-Furoic Acid:

    
     nm. The conjugation path is linear (O-C2-C=O), allowing for efficient electron delocalization.
    
  • 3-Furoic Acid: Typically exhibits a hypsochromic shift (lower wavelength) or lower extinction coefficient compared to the 2-isomer due to cross-conjugation effects where the orbital overlap is less favorable for the

    
     transition.
    
Experimental Protocol: Identification Workflow

Objective: To identify an unknown white solid as either 2-FA or 3-FA.

Reagents:

  • Unknown Sample (~10 mg)

  • DMSO-d

    
     (0.6 mL)
    
  • NMR Tube (5 mm)

Procedure:

  • Solubility Check: Dissolve 10 mg of the sample in DMSO-d

    
    . Ensure the solution is clear; suspended solids will broaden peaks.
    
  • Acquisition: Acquire a standard proton spectrum (16 scans minimum).

  • Processing: Phase and baseline correct. Reference the residual DMSO pentet to 2.50 ppm.

  • Analysis: Focus immediately on the 8.0–8.5 ppm region.

    • Presence of a signal > 8.0 ppm: Indicates 3-Furoic Acid (H2 proton).[2]

    • Absence of signal > 8.0 ppm (excluding COOH broad peak): Indicates 2-Furoic Acid .

Logic Visualization (Decision Tree)

G Start Unknown Furan Acid Sample MP_Check Measure Melting Point Start->MP_Check Physical Screen NMR_Run Run 1H-NMR (DMSO-d6) Start->NMR_Run Definitive ID Check_MP_High MP ~ 133°C MP_Check->Check_MP_High Check_MP_Low MP ~ 122°C MP_Check->Check_MP_Low Check_H2 Check Region 8.0 - 8.5 ppm NMR_Run->Check_H2 Result_2FA Identity: 2-Furoic Acid (Protons at 7.9, 7.2, 6.6 ppm) Check_MP_High->Result_2FA Likely Result_3FA Identity: 3-Furoic Acid (Distinct H2 Singlet at ~8.3 ppm) Check_MP_Low->Result_3FA Likely Check_H2->Result_2FA Signal Absent Check_H2->Result_3FA Signal Present

Figure 1: Analytical decision tree for differentiating furan carboxylic acid isomers.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6919, 2-Furoic acid. PubChem. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10268, 3-Furoic acid. PubChem. [Link]

  • National Institute of Standards and Technology (NIST). Furan-2-carboxylic acid Mass Spectrum. NIST Chemistry WebBook. [Link]

Sources

Comparative

Comparative study of the antimicrobial efficacy of furan derivatives

Title: Comparative Guide to the Antimicrobial Efficacy of Furan Derivatives: From Nitrofurantoin to Novel Benzofurans Executive Summary This technical guide provides a comparative analysis of furan-based antimicrobial ag...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to the Antimicrobial Efficacy of Furan Derivatives: From Nitrofurantoin to Novel Benzofurans

Executive Summary

This technical guide provides a comparative analysis of furan-based antimicrobial agents, focusing on the established clinical standard Nitrofurantoin , the structurally related Furazidin (common in Eastern Europe), and emerging Benzofuran derivatives.

Key Findings:

  • Efficacy: Furazidin demonstrates superior in vitro potency compared to Nitrofurantoin, with MIC

    
     values approximately two-fold lower against uropathogenic E. coli.[1]
    
  • Mechanism: Efficacy is strictly dependent on the enzymatic reduction of the 5-nitro group by bacterial nitroreductases (NfsA/NfsB), generating reactive intermediates that damage DNA and ribosomal proteins.

  • Emerging Classes: Novel sulfonyl-benzofuran derivatives exhibit broadened activity against Gram-positive cocci, addressing resistance gaps in traditional nitrofurans.

Scientific Foundation: The Furan Pharmacophore

The furan ring (a five-membered aromatic heterocycle containing oxygen) serves as a versatile scaffold.[2][3] In antimicrobial applications, the 5-nitrofuran subclass is dominant.

Mechanism of Action (MOA)

Unlike beta-lactams or fluoroquinolones which target single pathways, nitrofurans function as "suicide prodrugs." They are biologically inactive until reduced by bacterial flavoproteins.

Figure 1: Nitrofuran Activation Pathway Caption: Bacterial nitroreductases reduce the prodrug into reactive intermediates (nitroso/hydroxylamine) which attack multiple cellular targets.[4]

MOA Prodrug Nitrofuran Prodrug (Inactive) Intermediates Reactive Intermediates (Nitroso -> Hydroxylamine) Prodrug->Intermediates Stepwise 2-electron reduction Enzyme Bacterial Nitroreductases (NfsA / NfsB) Enzyme->Prodrug Activates Target_DNA DNA Damage (Strand Breakage) Intermediates->Target_DNA Target_Protein Protein Synthesis (Ribosomal Attack) Intermediates->Target_Protein Target_Resp Aerobic Metabolism (Krebs Cycle Inhibition) Intermediates->Target_Resp Death Bacterial Cell Death Target_DNA->Death Target_Protein->Death Target_Resp->Death

Comparative Efficacy Analysis

Marketed Agents: Nitrofurantoin vs. Furazidin

While Nitrofurantoin is the global standard for uncomplicated UTIs, Furazidin exhibits enhanced lipophilicity and potency.

Table 1: Comparative MIC Data against Uropathogenic E. coli Data aggregated from recent comparative studies [1][2].

ParameterNitrofurantoin (Standard)Furazidin (Alternative)Interpretation
MIC Range 16 – 64 mg/L4 – 64 mg/LFurazidin is effective at lower concentrations.[5]
MIC

16 mg/L8 mg/LFurazidin shows 2x higher potency in median populations.[6]
MIC

128 mg/L64 mg/LFurazidin retains efficacy against strains bordering on resistance.
Cross-Resistance HighHighResistance to one typically confers resistance to the other.
Emerging Candidates: Benzofuran Derivatives

Recent studies indicate that fusing a benzene ring to the furan core (benzofurans) changes the selectivity profile.

  • Sulfonyl-Benzofurans: Show "good to excellent" activity against S. aureus (MRSA) and E. coli, often outperforming carbonyl derivatives [5].

  • Selectivity: The presence of the sulfonyl group enhances membrane permeability, a critical factor for intracellular accumulation in Gram-negative bacteria.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocol adheres to EUCAST and CLSI guidelines for Broth Microdilution.

Workflow Overview

Figure 2: Antimicrobial Susceptibility Testing (AST) Workflow Caption: Standardized workflow from compound preparation to data analysis ensuring rigorous MIC determination.

Protocol Prep Stock Preparation (DMSO/Water) Dilution Serial Dilution (96-well Plate) Prep->Dilution Incubation Incubation (35±1°C, 16-20h) Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Add 5x10^5 CFU/mL Read MIC Determination (Visual/Turbidimetric) Incubation->Read

Detailed Protocol: Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC) of furan derivatives.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reference Strain: E. coli ATCC 25922 (Quality Control).

  • Test Compounds: Nitrofurantoin (Sigma-Aldrich), Furazidin, Novel Derivative.

Step-by-Step Procedure:

  • Stock Solution: Dissolve the furan derivative in DMSO to a concentration of 10 mg/mL. Note: Nitrofurans are light-sensitive; perform in low light.

  • Dilution Series: In a 96-well plate, perform two-fold serial dilutions in CAMHB to achieve a range of 0.5 mg/L to 256 mg/L.

  • Inoculum Preparation: Suspend colonies from an overnight culture in saline to reach 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the drug solution. Final bacterial concentration: ~5 x 10^5 CFU/mL.

  • Controls (Self-Validation):

    • Growth Control: Bacteria + Broth + Solvent (no drug). Must show turbidity.

    • Sterility Control: Broth + Drug (no bacteria). Must remain clear.

    • QC Strain: Run E. coli ATCC 25922 parallel. MIC must fall within 4–16 mg/L for Nitrofurantoin.

  • Incubation: Seal plate and incubate at 35 ± 1°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.[7]

Structure-Activity Relationship (SAR)

Understanding the SAR allows for the rational design of better derivatives.

  • The Warhead (C5 Position): The nitro group (-NO2) at the C5 position is non-negotiable for high potency in traditional nitrofurans. It is the site of enzymatic reduction.[8][9] Removal or replacement (e.g., with chlorine) drastically reduces activity [6].

  • The Navigator (C2 Position): The side chain at C2 determines pharmacokinetics and spectrum.

    • Nitrofurantoin:[1][3][5][6][8][10][11] Hydantoin ring side chain

      
       High urinary concentration.
      
    • Benzofurans:[12] Fusion of a benzene ring

      
       Increased lipophilicity, broader spectrum against Gram-positives.
      
  • Linker Region: Azomethine (-CH=N-) linkages often enhance stability and electron affinity, facilitating the reduction of the nitro group.

Conclusion

While Nitrofurantoin remains the clinical gold standard for UTIs, comparative data suggests Furazidin offers superior in vitro potency against key pathogens. Furthermore, the pipeline of sulfonyl-benzofuran derivatives represents a promising evolution of this pharmacophore, potentially overcoming resistance mechanisms that limit older nitrofurans. Researchers should prioritize testing cross-resistance profiles early in the development of new furan derivatives to ensure distinct clinical value.

References

  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Comparative in vitro studies of furazidin and nitrofurantoin activities against common uropathogens. Source: CORE / Poznan University of Medical Sciences. URL:[Link]

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. Source:[4] PLOS Pathogens. URL:[Link][13]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Source: Integra Biosciences. URL:[Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Source: ResearchGate. URL:[Link]

  • On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. Source: Kyoto University Research Information Repository. URL:[Link]

Sources

Validation

Reactivity differences between 3-(furan-2-yl)propenoic acids and their esters

The following guide provides an in-depth technical analysis of the reactivity differences between 3-(furan-2-yl)propenoic acid (often referred to as furanacrylic acid) and its ester derivatives (e.g., ethyl/methyl 3-(fur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reactivity differences between 3-(furan-2-yl)propenoic acid (often referred to as furanacrylic acid) and its ester derivatives (e.g., ethyl/methyl 3-(furan-2-yl)acrylate).

This analysis focuses on the interplay between the electron-rich furan ring and the electron-withdrawing acrylic side chain, highlighting how the carboxylic acid vs. ester functionality dictates reaction pathways in drug discovery and materials science.

[1]

Executive Summary: The Electronic "Push-Pull" System

Both the acid and ester forms of 3-(furan-2-yl)propenoic acid represent a classic "push-pull" conjugated system. The furan ring acts as an electron donor (push), while the propenoic moiety acts as an electron withdrawer (pull).

  • The Acid (COOH): Introduces a dissociable proton, creating a pH-dependent reactivity switch. It is prone to hydrogen-bonding interactions that can deactivate nucleophiles or, conversely, enable superelectrophilic activation in superacidic media.

  • The Ester (COOR): Locks the carbonyl, preventing ionization. This makes the ester the preferred substrate for nucleophilic attacks (Michael additions) and radical polymerizations, as it eliminates the "protonation trap" inherent to the free acid.

Detailed Reactivity Analysis

A. Electrophilic Activation & Hydroarylation

In the context of Friedel-Crafts type reactions, the reactivity of the acid and ester diverges significantly based on the protonation state.

  • Superelectrophilic Activation: Recent studies utilizing Brønsted superacids (e.g., Triflic acid, TfOH) have revealed that both the acid and ester undergo O,C-diprotonation .[1][2][3] This generates a dicationic species with heightened electrophilicity, allowing for the hydroarylation of the C=C double bond with arenes.

  • Mechanism: The protonation occurs first at the carbonyl oxygen (increasing electrophilicity) and subsequently at the furan ring or the

    
    -carbon, creating a "superelectrophile" capable of reacting with weak nucleophiles (arenes) to form 3-aryl-3-(furan-2-yl)propanoic derivatives.
    
B. Diels-Alder Cycloaddition (The "Atypical Diene")

Classically, electron-deficient furans (like furanacrylic acid) are considered poor dienes for Diels-Alder (DA) reactions due to the electron-withdrawing nature of the acrylic group. However, the ester and acid perform differently under modified conditions.

Feature3-(Furan-2-yl)propenoic AcidEster Derivatives
Standard Reactivity Low. The -COOH group withdraws electron density, deactivating the furan ring toward dienophiles.Low to Moderate. Similar deactivation, but lacks the ability to form salts.
Aqueous Acceleration High (as Salt). Converting the acid to a carboxylate salt (COO⁻) pushes electron density back into the furan ring, significantly accelerating DA reactions in water.Moderate. Hydrophobic effects in water can accelerate the reaction, but electronic deactivation remains a hurdle.
Strategic Use Used when water solubility or salt-bridge formation is desired in the final adduct.Preferred for organic solvent-based cycloadditions or when the product must remain neutral.
C. Nucleophilic Attack (Michael Addition)

The most practical divergence in reactivity occurs during 1,4-conjugate additions (Michael addition).

  • The Ester Advantage: Esters are superior Michael acceptors. The lack of an acidic proton ensures that incoming nucleophiles (amines, thiols, carbanions) remain unprotonated and nucleophilic. The reaction proceeds cleanly to the

    
    -carbon.
    
  • The Acid Disadvantage (Protonation Trap): When a basic nucleophile (e.g., an amine) approaches the free acid, it simply deprotonates the carboxylic acid to form a carboxylate salt. The resulting carboxylate anion (

    
    ) is electron-donating (via resonance), which lowers the electrophilicity of the double bond and electrostatically repels the nucleophile, effectively shutting down the Michael addition.
    
D. Photochemical Dimerization

Both species are photoactive, but the ester is often preferred for materials applications (e.g., photo-crosslinking polymers).

  • Reaction: [2+2] Cycloaddition under UV irradiation.[4]

  • Comparison: The ester form (specifically the diester of furan-diacrylic acid) maintains high stereoselectivity and efficiency in solid-state or thin-film dimerization. The free acid can suffer from solubility issues or competing hydrogen-bonding networks that distort the crystal packing required for topochemical dimerization.

Visualizing the Mechanisms

Figure 1: Superelectrophilic Activation Pathway

This diagram illustrates the critical O,C-diprotonation pathway observed in superacidic media, which activates the molecule for hydroarylation.

Superelectrophile Start Furanacrylic Ester (Monocation) Diprotonated Superelectrophile (O,C-Dication) Start->Diprotonated + H+ (2nd protonation) TfOH Superacid (TfOH) TfOH->Diprotonated Catalyst Product 3-Aryl-3-(furan-2-yl) propanoate Diprotonated->Product Hydroarylation (Friedel-Crafts) Arene Arene (Nucleophile) Arene->Product Attack at C-beta

Caption: The conversion of the mono-protonated ester into a highly reactive dicationic superelectrophile in the presence of triflic acid.

Figure 2: Michael Addition Decision Matrix

A logic flow for selecting the Acid vs. Ester for conjugate addition.

MichaelAddition Start Select Substrate for Michael Addition Nucleophile Is the Nucleophile Basic? (e.g., Amines) Start->Nucleophile AcidPath Substrate: Free Acid Nucleophile->AcidPath Yes EsterPath Substrate: Ester Nucleophile->EsterPath No (or if Yes) Fail FAILURE: Salt Formation (Nucleophile Protonation) AcidPath->Fail Acid-Base Reaction Success SUCCESS: 1,4-Addition Product EsterPath->Success Conjugate Addition

Caption: Decision tree highlighting why esters are the requisite substrate for basic nucleophiles to avoid the "protonation trap."

Experimental Protocol: Hydroarylation of Ethyl 3-(furan-2-yl)acrylate

Objective: To synthesize 3-aryl-3-(furan-2-yl)propanoic acid esters via superelectrophilic activation, demonstrating the robustness of the ester under harsh acidic conditions.

Reagents:

  • Ethyl 3-(furan-2-yl)acrylate (1.0 equiv)

  • Benzene (or substituted arene) (1.1 - 1.5 equiv)

  • Triflic Acid (TfOH) (Excess, solvent/catalyst)

  • Dichloromethane (DCM) (Co-solvent, optional)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(furan-2-yl)acrylate (0.36 mmol) in anhydrous DCM (1 mL).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Carefully add Triflic Acid (0.5 mL, ~6.45 mmol) dropwise. Caution: TfOH is corrosive and fumes.

  • Reaction: Add the arene (e.g., Benzene, 0.1 mL) to the mixture. Stir vigorously at 0 °C for 2 hours .

    • Note: The color typically changes to a deep red/brown, indicating the formation of the cationic superelectrophile.

  • Quenching: Pour the reaction mixture slowly into ice-cold water (50 mL) to quench the superacid.

  • Extraction: Extract the aqueous layer with Chloroform or Ethyl Acetate (3 × 50 mL).

  • Purification: Wash combined organics with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography (Hexane/EtOAc) to yield the hydroarylated ester.

Self-Validation Check:

  • TLC: The starting material (conjugated alkene) will be UV active and less polar. The product (saturated C-C bond) will have a distinct Rf and may show different staining behavior due to the loss of conjugation.

  • NMR: Look for the disappearance of the alkene doublets (typically

    
     6.0–7.5 ppm region) and the appearance of a methine triplet (
    
    
    
    ~4.5 ppm) and methylene protons (
    
    
    ~3.0 ppm).

Summary Data Table

Property / Reaction3-(Furan-2-yl)propenoic AcidEthyl 3-(furan-2-yl)acrylate
MW ( g/mol ) ~138.12~166.17
Melting Point 140–145 °C (Solid)~24–25 °C (Low melting solid/oil)
Solubility Soluble in alcohols, bases; Poor in water.Soluble in organic solvents; Insoluble in water.[5]
Michael Addition Poor (Deactivates nucleophiles).Excellent (Standard acceptor).
Diels-Alder (Water) High (as carboxylate salt).Moderate (requires hydrophobic effect).
Decarboxylation Susceptible at high T or with metal catalysts.Stable (requires hydrolysis first).

References

  • Superelectrophilic Activation & Hydroarylation: Kalyaev, M. V., et al. (2022).[1][2][3][4] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.[6][1][2][3][4][7] Molecules.[2][3][4][5][7][8][9][10][11][12]

  • Diels-Alder Reactivity of Furoic Derivatives: Loughney, A., et al. (2021).[11] Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.[10][11] Green Chemistry.[2][7][10][11]

  • General Acrylate Reactivity (Michael Addition): Mallik, K. L., et al. (1960s).[13] Kinetic studies of the Michael addition reaction of amines to acrylic esters. (Cited via ResearchGate context on Aza-Michael addition).

  • Physical Properties & Synthesis: NIST Chemistry WebBook & ChemicalBook Data for Ethyl 3-(2-furyl)acrylate.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Formylfuran-2-carboxylic acid

Executive Safety Summary Immediate Action Required: Treat 3-Formylfuran-2-carboxylic acid (CAS: 13200-02-7) as a hazardous irritant with potential acute toxicity if ingested.[1] While not classified as a Category 1 carci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 3-Formylfuran-2-carboxylic acid (CAS: 13200-02-7) as a hazardous irritant with potential acute toxicity if ingested.[1] While not classified as a Category 1 carcinogen like its parent compound furan, the functionalization (aldehyde and carboxylic acid groups) introduces specific contact risks.

  • Primary Hazards (GHS):

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[3][4][6]

    • H335: May cause respiratory irritation.[2][3][4]

    • H302: Harmful if swallowed (Acute Toxicity, Oral).[4][5]

  • Physical State: White to off-white solid/powder.[2]

  • Critical Control: All handling of dry powder must occur inside a certified chemical fume hood to prevent inhalation of dust.

The "Why" Behind the PPE (Mechanistic Insight)

As scientists, we do not simply follow rules; we mitigate specific molecular risks. Here is the causality behind the PPE selection for this specific compound:

  • The Aldehyde Moiety (-CHO): Aldehydes are electrophilic and can react with nucleophilic residues (amines/thiols) on proteins in the skin and mucous membranes. This is the driver for the H317/H335 (sensitization/irritation) risk. Standard latex gloves are often insufficient due to higher permeation rates for organic carbonyls; Nitrile is the required barrier.

  • The Carboxylic Acid Moiety (-COOH): This group lowers local pH upon contact with moisture (sweat/tears), leading to immediate irritation (H315/H319).[1] This necessitates eye protection with side shields at a minimum, to prevent acidic dust entry.

  • The Furan Ring: While less volatile than furan itself, the aromatic ether structure requires us to treat waste streams as potentially distinct from standard organic acids to prevent polymerization or unexpected reactivity in waste drums.

PPE & Engineering Control Matrix

CategoryRequirementTechnical Specification/Rationale
Respiratory Engineering Control Certified Fume Hood. Face velocity 80-100 fpm.[1] Rationale: The solid powder poses an inhalation risk (H335). N95 respirators are a secondary backup, not a primary control.
Hand Protection Nitrile Gloves Min. Thickness: 0.11 mm (4 mil). Rationale:[1] Nitrile offers excellent resistance to organic acids and aldehydes. Latex is NOT recommended due to poor chemical resistance against organic functional groups.
Eye Protection Safety Glasses ANSI Z87.1 compliant with Side Shields. Rationale: Protects against projectile crystals/dust. If creating fine dust (milling/grinding), upgrade to Chemical Goggles .
Body Protection Lab Coat 100% Cotton or Nomex. Rationale:[1] Synthetic blends can melt if a fire occurs (furan derivatives can be flammable). Long sleeves required to prevent dermal absorption.
Hygiene Wash Station Immediate access to soap/water. Wash hands immediately after doffing gloves.

Operational Protocol: Safe Handling Workflow

Phase A: Pre-Operational Setup
  • Verify Airflow: Check the fume hood flow monitor. Ensure the sash is at the working height.[7]

  • Static Control: Dry organic powders are prone to static charge. Have an antistatic gun or polonium strip available if precise weighing is required to prevent "jumping" of the powder.

  • Prepare Waste Stream: Label a solid waste container specifically for "Solid Organic Acid Waste."

Phase B: Weighing and Transfer
  • Don PPE: Lab coat, safety glasses, nitrile gloves.

  • Transfer: Move the source container inside the hood before opening.

  • Weighing:

    • Use a clean spatula. Avoid using plastic spatulas if static is high; metal is preferred.

    • Crucial Step: If spillage occurs on the balance, do not blow it off. Wipe with a damp Kimwipe (water/ethanol) to capture the dust, then dispose of the wipe as solid hazardous waste.

  • Solvation: If dissolving, add the solvent to the solid slowly. 3-Formylfuran-2-carboxylic acid is soluble in polar organic solvents (e.g., DMSO, Methanol).[1] Note that dissolution is often endothermic; ensure stability before sealing vessels.

Phase C: Cleanup and Disposal[9]
  • Decontamination: Wipe down all tools (spatulas, balance pan) with ethanol or acetone inside the hood.

  • Waste Segregation:

    • Solid Waste: Dispose of excess powder in the solid organic waste drum.

    • Liquid Waste: If in solution, dispose in "Acidic Organic" waste streams. Do not mix with strong oxidizers (e.g., Nitric acid waste) as aldehydes can oxidize exothermically.

  • Glove Removal: Use the "beak" method (pulling one glove off inside out using the other gloved hand) to ensure no skin contact with the outer glove surface.

Visual Workflow: Hierarchy of Controls

The following diagram illustrates the decision logic and safety barriers for handling this compound.

G Start Start: Handling 3-Formylfuran-2-carboxylic acid HoodCheck Check Fume Hood (Face Velocity > 80 fpm) Start->HoodCheck PPE Don PPE: Nitrile Gloves (4mil) Safety Glasses Lab Coat HoodCheck->PPE Task Select Task PPE->Task Weighing Weighing Solid Task->Weighing Dry Powder Reaction Reaction/Solvation Task->Reaction Wet Chemistry StaticRisk Risk: Static Dust Action: Use Antistatic Gun Do NOT blow dust Weighing->StaticRisk SplashRisk Risk: Splash/Vapor Action: Work 6 inches inside hood sash Reaction->SplashRisk Cleanup Decontamination (Ethanol Wipe) StaticRisk->Cleanup SplashRisk->Cleanup Waste Disposal: Segregate from Oxidizers (Acidic Organic Waste) Cleanup->Waste

Figure 1: Operational safety workflow for handling 3-Formylfuran-2-carboxylic acid, prioritizing engineering controls and specific risk mitigations.

References

  • PubChem. (n.d.). 3-Formylfuran-2-carboxylic acid (Compound).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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